Undeca-1,10-dien-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
undeca-1,10-dien-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-4,11-12H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEOIPLDPMSHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(CCCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Undeca-1,10-dien-6-ol: A Versatile Platform for Metathesis and Natural Product Synthesis
Introduction: The Strategic Value of Symmetry
Undeca-1,10-dien-6-ol (CAS: 69856-80-0) serves as a critical "linchpin" molecule in modern organic synthesis. Structurally, it is a symmetrical secondary alcohol flanked by two terminal alkene chains (pent-4-enyl groups). This
For drug development professionals and polymer scientists, this molecule offers three primary utilities:
-
Spiroketal Precursor: It is the direct biosynthetic and synthetic progenitor of 1,7-dioxaspiro[5.5]undecane systems found in insect pheromones and bioactive marine natural products.
-
Metathesis Substrate: The terminal olefins are highly active substrates for Grubbs-type catalysts, enabling Ring-Closing Metathesis (RCM) to form macrocycles or ADMET to form precision functionalized polyolefins.
-
Divergent Intermediate: The central hydroxyl group allows for stereocontrolled functionalization (e.g., Mitsunobu inversion) while preserving the alkene handles for late-stage cyclization.
Synthesis & Production
The most robust route to Undeca-1,10-dien-6-ol utilizes a "double-addition" Grignard strategy. This method is preferred over stepwise alkylation due to its high atom economy and the commercial availability of the starting bromide.
Protocol 1: Symmetrical Grignard Assembly
Objective: Synthesize undeca-1,10-dien-6-ol from 5-bromopent-1-ene. Mechanism: Nucleophilic attack of two equivalents of pent-4-enylmagnesium bromide onto an electrophilic formate ester (Ethyl Formate).
Reagents:
-
Substrate: 5-Bromopent-1-ene (CAS: 1119-51-3)
-
Reagent: Magnesium turnings (activated with Iodine)[1]
-
Electrophile: Ethyl Formate (HCOOEt)
-
Solvent: Anhydrous Diethyl Ether (
) or THF
Step-by-Step Methodology:
-
Grignard Formation:
-
Charge a flame-dried 3-neck flask with Mg turnings (2.5 equiv) and a crystal of
. -
Add anhydrous
to cover the Mg. -
Add 10% of the 5-bromopent-1-ene solution to initiate the reaction (indicated by exotherm and decolorization of iodine).
-
Dropwise add the remaining bromide (diluted in
) at a rate that maintains gentle reflux. -
Reflux for 1 hour to ensure complete formation of pent-4-enylmagnesium bromide.
-
-
Formate Addition:
-
Cool the Grignard solution to 0°C.
-
Add Ethyl Formate (0.45 equiv relative to bromide) dropwise. Note: Using <0.5 equivalents ensures the Grignard is in excess, driving the reaction to the secondary alcohol rather than stopping at the aldehyde.
-
-
Workup:
-
Purification:
-
Purify via flash column chromatography (SiO2, Hexanes:Ethyl Acetate 9:1).
-
Yield: Typically 60-75%.
-
Characterization:
NMR (CDCl3) should show terminal alkene protons at 5.81 (ddt) and 4.9-5.0 (m), with the carbinol proton ( -OH) at 3.61.
-
Core Research Applications
Natural Product Synthesis: The Spiroketal Pathway
Undeca-1,10-dien-6-ol is the foundational scaffold for synthesizing 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane , a major component of the rectal gland secretion of the fruit fly Bactrocera nigrotibialis and other Bactrocera species.
Mechanism: The synthesis relies on the symmetry of the diene. Oxidation of the alcohol to a ketone, followed by a double Wacker oxidation or oxymercuration-demercuration, creates a trione intermediate (or equivalent dihydroxy-ketone) that spontaneously cyclizes under acidic conditions to form the thermodynamically stable spiroketal.
Key Reaction:
Two-Directional Synthesis (TDS) & Metathesis
In total synthesis, TDS strategies utilize the undeca-1,10-dien-6-ol scaffold to simultaneously functionalize both termini.
-
RCM Applications: The molecule can be cyclized using Grubbs II catalyst to form cyclic ethers (oxocenes) or, after functionalization, nitrogen heterocycles like hippodamine.
-
ADMET Polymerization: The alcohol serves as a monomer for Acyclic Diene Metathesis. Post-polymerization hydrogenation yields a polyethylene-like backbone with a precise hydroxyl branch on every 11th carbon. This is critical for studying the effect of branch frequency on polymer crystallinity and melting temperature (
).
Visualizing the Chemical Logic
The following diagram illustrates the divergent utility of Undeca-1,10-dien-6-ol, mapping its transformation into polymers, spiroketals, and nitrogen heterocycles.
Caption: Divergent synthesis pathways from Undeca-1,10-dien-6-ol, enabling access to polymers, spiroketals, and alkaloids.[1][2][3][4][5]
Detailed Experimental Protocols
Protocol 2: Oxidation to Undeca-1,10-dien-6-one
Context: Essential precursor for spiroketal synthesis.
-
Preparation: Dissolve undeca-1,10-dien-6-ol (1.0 equiv) in Acetone (0.2 M). Cool to 0°C.
-
Oxidation: Add Jones Reagent (
) dropwise until a persistent orange color remains. -
Quench: Add Isopropanol to quench excess oxidant (solution turns green).
-
Workup: Filter through a Celite pad. Concentrate the filtrate. Dissolve residue in ether, wash with
and brine. -
Result: Quantitative yield of the ketone.
Protocol 3: Synthesis of 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane
Context: Biomimetic cyclization.
-
Oxymercuration: To a solution of undeca-1,10-dien-6-one (1 equiv) in THF/Water (1:1), add
(2.5 equiv). Stir for 4 hours. -
Reduction/Cyclization: Add
in NaOH solution to demercurate. -
Acid Catalysis: Treat the crude diol-ketone with catalytic p-Toluenesulfonic acid (pTSA) in benzene/toluene under reflux with a Dean-Stark trap.
-
Outcome: The molecule cyclizes to form the thermodynamic spiroketal mixture (E,E and E,Z isomers).
Quantitative Data Summary
| Property | Value / Description | Relevance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 168.28 g/mol | Precursor calculation |
| Boiling Point | 110–115 °C (10 mmHg) | Purification via distillation |
| Symmetry | Simplifies NMR analysis; enables TDS | |
| Diagnostic for terminal olefins | ||
| Diagnostic for secondary alcohol | ||
| Primary Hazard | Irritant; Flammable | Standard lab safety protocols |
References
-
Synthesis via Grignard: Perkins, M. V., et al. "Attraction and Electrophysiological Response to Identified Rectal Gland Volatiles in Bactrocera frauenfeldi." Semantic Scholar, 2021.[6]
-
ADMET Polymerization: Watson, M. D., & Wagener, K. B. "Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization." Macromolecules, 2000.[1]
-
Two-Directional Synthesis: O'Connell, K. M. G., et al. "Two-directional synthesis as a tool for diversity-oriented synthesis: Synthesis of alkaloid scaffolds." Beilstein Journal of Organic Chemistry, 2012.
-
Spiroketal Pheromones: Fletcher, M. T., & Kitching, W. "Chemistry of fruit flies. Nature of the glandular secretions." Chemical Reviews, 1995.
-
General Properties: PubChem Compound Summary for CID 11275239, Undeca-1,10-dien-6-ol.
Sources
- 1. WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Synthesis and Applications of Undeca-1,10-dien-6-ol (CAS 69856-80-0)
Executive Summary
In the realm of advanced macromolecular engineering and diversity-oriented synthesis, the architecture of the starting monomer dictates the physical properties of the final material. Undeca-1,10-dien-6-ol (CAS 69856-80-0) is a highly symmetrical, 11-carbon secondary alcohol flanked by terminal alkenes[1]. This unique structural symmetry makes it an indispensable building block in two distinct fields: the generation of complex alkaloid scaffolds via two-directional synthesis[2], and the fabrication of precision functionalized polyolefins via Acyclic Diene Metathesis (ADMET) polymerization[3].
This whitepaper provides a comprehensive, field-validated guide to the physicochemical properties, de novo synthesis, and downstream application of Undeca-1,10-dien-6-ol, emphasizing the mechanistic causality behind each experimental protocol.
Physicochemical Profile & Structural Logic
Understanding the baseline properties of Undeca-1,10-dien-6-ol is critical for optimizing reaction conditions, particularly regarding solvent selection and catalyst compatibility. The molecule's moderate lipophilicity (XLogP3 = 3.2) ensures excellent solubility in standard anhydrous organic solvents (e.g., THF, DCM, Toluene), which is a strict prerequisite for both Grignard reactions and homogeneous ruthenium-catalyzed metathesis[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
| CAS Number | 69856-80-0 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₁₁H₂₀O | Symmetric diene with a central carbinol[1]. |
| Molecular Weight | 168.28 g/mol | Determines stoichiometric calculations[1]. |
| Physical State | Liquid (at 25 °C) | Facilitates bulk polymerization techniques. |
| XLogP3 | 3.2 | Highly soluble in THF/DCM; requires non-polar workup[1]. |
| H-Bond Donors/Acceptors | 1 / 1 | The C6 hydroxyl group acts as the primary functionalization site[1]. |
| Stabilization | Often stabilized with TBC | 4-tert-butylcatechol prevents auto-polymerization[4]. |
De Novo Synthesis Workflow: The Grignard Route
To achieve the perfect symmetry required for downstream precision polymers, Undeca-1,10-dien-6-ol is most reliably synthesized via a double nucleophilic addition of a Grignard reagent to a formate ester[5].
Mechanistic Causality
By reacting two equivalents of pent-4-enylmagnesium bromide with one equivalent of ethyl formate, the formate ester acts as a double electrophile. The first addition yields an aldehyde intermediate, which rapidly undergoes a second nucleophilic attack to form the symmetric 11-carbon secondary alkoxide.
Figure 1: Logical workflow for the de novo Grignard synthesis of Undeca-1,10-dien-6-ol.
Step-by-Step Experimental Protocol
Note: This is a self-validating system. The disappearance of the Mg turnings validates Grignard formation, while TLC validates the final product.
-
Grignard Formation: Suspend magnesium turnings (2.1 eq) in anhydrous THF under an inert nitrogen atmosphere. Add a catalytic crystal of iodine to activate the magnesium. Dropwise, add 5-bromopent-1-ene (2.0 eq)[5]. Experience Insight: Maintain a gentle reflux to ensure the Grignard formation does not stall, which could lead to dangerous accumulation of unreacted halide.
-
Electrophilic Addition: Cool the dark Grignard solution to 0 °C using an ice bath. Slowly add ethyl formate (1.0 eq) dissolved in anhydrous THF. The solution will become viscous as the magnesium alkoxide forms.
-
Reaction Quench: After stirring at room temperature for 12 hours, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Causality: NH₄Cl is a mild acid; it protonates the alkoxide to yield the alcohol without risking the acid-catalyzed dehydration of the newly formed secondary alcohol into a conjugated triene.
-
Purification: Extract the aqueous layer with diethyl ether. Dry the combined organic layers over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography (eluting with Hexane:Ether 5:1) to yield Undeca-1,10-dien-6-ol as a clear oil (typical yield: 50-55%)[5].
Applications in Precision Polyolefins (ADMET)
The most advanced application of Undeca-1,10-dien-6-ol is its use as a monomer for Acyclic Diene Metathesis (ADMET) polymerization. By converting the C6 hydroxyl group to a halogen (e.g., chlorine or bromine), researchers can create precision ethylene/vinyl halide polymers[3].
Mechanistic Causality
Because the monomer has exactly 5 carbons on either side of the functionalized C6 position, ADMET polymerization (which cleaves the terminal CH₂ groups to release ethylene gas) results in a polymer chain where the functional group is spaced by exactly 9 carbons. Subsequent exhaustive hydrogenation yields a strictly linear, defect-free polyethylene chain with a functional group on every 9th carbon[3].
Figure 2: ADMET polymerization workflow generating precision functionalized polyolefins.
Step-by-Step ADMET Protocol
-
Monomer Functionalization: Convert Undeca-1,10-dien-6-ol to 6-bromoundeca-1,10-diene using an Appel reaction (CBr₄ / PPh₃) or to the chloride equivalent using CCl₄[3].
-
Polymerization: In a strictly anhydrous, oxygen-free Schlenk flask, combine the functionalized monomer with Grubbs' first-generation ruthenium catalyst (typically 100:1 monomer:catalyst ratio).
-
Vacuum Application: Apply a dynamic high vacuum. Causality: ADMET is a step-growth condensation polymerization. Removing the ethylene gas byproduct pushes the reaction equilibrium toward high molecular weight polymers[3].
-
Catalyst Quench: Dissolve the highly viscous polymer in toluene and treat with tris(hydroxymethyl)phosphine (THP) to coordinate and sequester the ruthenium catalyst[5].
-
Precipitation: Precipitate the polymer dropwise into acidic methanol. Filter and dry under reduced pressure to isolate the unsaturated polymer (UPE9Br or UPE9Cl)[3][5].
Safety, Handling, and Disposal Protocols
As an unsaturated secondary alcohol, Undeca-1,10-dien-6-ol requires stringent safety protocols.
-
Hazard Classifications (H-Codes): The compound is classified as Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332)[6].
-
Storage (P-Codes): Must be stored in a tightly closed container in a dry, well-ventilated area (P402 + P404). Commercial preparations often include TBC (4-tert-butylcatechol) as a radical scavenger to prevent spontaneous cross-linking of the diene moieties[4].
-
Disposal: Waste streams containing Undeca-1,10-dien-6-ol must be strictly segregated from strong oxidizing agents to prevent violent exothermic reactions. Spill residues (absorbent pads, gloves) must be containerized and disposed of through institutional hazardous waste programs[6].
References
-
National Center for Biotechnology Information. "Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem". nih.gov. URL:[1]
-
Sigma-Aldrich. "undeca-1,10-dien-6-ol | 69856-80-0". sigmaaldrich.com. URL:
-
Bidepharm. "CAS:13019-22-2, 9-癸烯-1-醇-毕得医药". bidepharm.com. URL:[4]
-
O'Connell, K. M. G., et al. "Two-directional synthesis as a tool for diversity". Beilstein Journal of Organic Chemistry. URL:[2]
-
BenchChem. "Proper Disposal of Undeca-1,3-dien-6-ol: A Guide for Laboratory Professionals". benchchem.com. URL:[6]
-
Baughman, T. W., et al. "Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization". National MagLab. URL:[3]
-
Wiley-VCH. "Supporting Information - Synthesis of ADMET Monomers". wiley-vch.de. URL:[5]
Sources
- 1. Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. nationalmaglab.org [nationalmaglab.org]
- 4. CAS:13019-22-2, 9-癸烯-1-醇-毕得医药 [bidepharm.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Solubility profile of Undeca-1,10-dien-6-ol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Undeca-1,10-dien-6-ol in Organic Solvents
Executive Summary
Undeca-1,10-dien-6-ol (PubChem CID 11275239) is a symmetrical, medium-chain aliphatic diene alcohol characterized by an 11-carbon backbone, two terminal alkenes, and a central secondary hydroxyl group[1]. In contemporary organic chemistry, it serves as a highly versatile precursor for two-directional synthesis, ring-closing metathesis (RCM) for macrocycle generation, and the fabrication of ionizable lipid tails for lipid nanoparticle (LNP) drug delivery vehicles[2][3].
Because Undeca-1,10-dien-6-ol is a liquid at standard temperature and pressure, its "solubility" in many organic solvents is more accurately described as miscibility. Understanding its thermodynamic behavior across different solvent classes is critical for optimizing reaction media, liquid-liquid extractions, and downstream chromatographic purification.
Physicochemical Architecture and Solvation Thermodynamics
The solvation behavior of Undeca-1,10-dien-6-ol is governed by its amphiphilic nature. The molecule presents two distinct thermodynamic domains:
-
The Hydrophobic Domain: The C11 diene chain dominates the molecular volume. This lipophilic backbone drives highly favorable London dispersion forces, allowing the molecule to readily integrate into non-polar solvent networks.
-
The Hydrophilic Domain: The C6 secondary alcohol acts as both a hydrogen bond donor and acceptor. While insufficient to overcome the hydrophobic penalty of the carbon chain in water (rendering it practically insoluble in aqueous media), this hydroxyl group provides enough polarity (dipole-dipole interaction) to ensure excellent solubility in polar aprotic and protic organic solvents.
Thermodynamic drivers of Undeca-1,10-dien-6-ol solvation across organic solvent classes.
Empirical Solubility Profile
The table below summarizes the solubility and miscibility of Undeca-1,10-dien-6-ol across standard laboratory solvents at 25°C. Because the compound is a liquid, values exceeding 500 mg/mL are functionally classified as completely miscible.
| Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Primary Solvation Mechanism |
| Water | 80.1 | < 0.1 (Insoluble) | Hydrophobic exclusion of the C11 chain prevents dissolution. |
| Methanol | 32.7 | > 500 (Miscible) | Strong H-bonding with the -OH group; moderate dispersion forces. |
| Ethanol | 24.5 | > 500 (Miscible) | Optimal balance of H-bonding and alkyl chain mixing[2]. |
| Dichloromethane (DCM) | 8.9 | > 500 (Miscible) | Favorable dipole-dipole interactions; standard for synthesis[3]. |
| Ethyl Acetate | 6.0 | > 500 (Miscible) | H-bond acceptance from the solute's hydroxyl group. |
| Toluene | 2.4 | > 500 (Miscible) | Dominant London dispersion forces and weak pi-alkyl interactions. |
| Hexane / Pet. Ether | 1.9 | > 500 (Miscible) | Near-perfect dispersion match with the C11 aliphatic backbone[3]. |
Self-Validating Experimental Protocol: High-Throughput Solubility Screening
When validating the exact saturation limits of Undeca-1,10-dien-6-ol in complex solvent mixtures (e.g., binary solvent systems for crystallization or extraction), standard UV-Vis spectroscopy is fundamentally inadequate. The molecule possesses only isolated terminal alkenes, which lack a conjugated pi-system and absorb weakly in the deep UV range (< 210 nm). Relying on UV detection at these wavelengths leads to severe baseline drift and interference from UV-absorbing solvents like toluene or ethyl acetate.
Causality & Design Choice: To circumvent this, the protocol below utilizes High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD). CAD provides a universal, mass-based response independent of optical properties, ensuring precise quantification of the non-chromophoric lipid chain.
The Self-Validating System: The workflow incorporates a closed-loop gravimetric validation step. By weighing the sealed vials before and after the 24-hour equilibration, the system automatically flags any solvent evaporation. If a highly volatile solvent like DCM evaporates during shaking, the apparent concentration of the solute would artificially inflate. Gravimetric tracking ensures the integrity of the volumetric data.
Step-by-Step Methodology
-
Gravimetric Dispensing: Add an excess of Undeca-1,10-dien-6-ol (e.g., 600 mg) into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent.
-
Initial Mass Recording: Seal the vial with a PTFE-lined septum cap and record the exact mass of the assembly to 0.1 mg precision.
-
Isothermal Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1°C, agitating at 500 RPM for 24 hours to ensure thermodynamic equilibrium.
-
Mass Balance Validation: Remove the vial and record the mass again. Self-Validation Check: If the mass has decreased by >0.5%, the sample is discarded due to solvent evaporation.
-
Phase Separation: Centrifuge the validated vial at 10,000 x g for 15 minutes at 25°C to separate any undissolved micro-droplets from the saturated continuous phase.
-
Sampling and Dilution: Carefully aspirate 10 µL of the supernatant and dilute it 1:100 in a compatible HPLC mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the CAD detector.
-
HPLC-CAD Quantification: Inject the diluted sample onto a C18 reverse-phase column. Quantify the Undeca-1,10-dien-6-ol peak area against a pre-established multi-point calibration curve.
Self-validating HPLC-CAD workflow for accurate solubility quantification.
Applications Dictated by Solubility
The solubility profile of Undeca-1,10-dien-6-ol directly dictates its handling in advanced drug development and synthetic chemistry:
-
Lipid Nanoparticle (LNP) Formulation: In the synthesis of custom ionizable lipids, Undeca-1,10-dien-6-ol is often reacted to form branched lipid tails[2]. Its complete miscibility in ethanol is highly advantageous, as ethanol is the industry-standard organic phase used during microfluidic mixing with aqueous RNA streams to trigger spontaneous LNP self-assembly.
-
Two-Directional Organic Synthesis: The molecule is frequently utilized in cross-metathesis reactions[3]. Because Grubbs' catalysts are highly sensitive to protic solvents, the reaction is typically carried out in anhydrous Dichloromethane (DCM). The exceptional solubility of Undeca-1,10-dien-6-ol in DCM ensures homogeneous catalysis, while its differential polarity allows for easy purification from unreacted starting materials via flash chromatography using a petroleum ether/diethyl ether gradient[3].
References
-
PubChem. "Undeca-1,10-dien-6-ol | C11H20O | CID 11275239". National Institutes of Health (NIH).[Link]
- Google Patents. "WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation".
-
Beilstein Journal of Organic Chemistry. "Two-directional synthesis as a tool for diversity". Beilstein-Institut.[Link]
Sources
Thermodynamic Stability of Undeca-1,10-dien-6-ol at Room Temperature: A Mechanistic Guide for Advanced Synthesis
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Thermodynamic profiling, degradation kinetics, and self-validating analytical protocols.
Executive Overview
Undeca-1,10-dien-6-ol (CAS: 69856-80-0) is a symmetrical, aliphatic secondary alcohol flanked by two terminal alkenes. In recent years, it has emerged as a critical intermediate in two highly sensitive fields: the synthesis of helper lipids and ionizable lipids for Lipid Nanoparticles (LNPs) , and as a precise monomer in acyclic diene metathesis (ADMET) polymerization for advanced ethylene/vinyl chloride polymers .
As a Senior Application Scientist, I have frequently observed that downstream failures in LNP polydispersity or polymer molecular weight distributions can be traced back to the pre-reaction degradation of the monomer. Understanding the thermodynamic stability and kinetic vulnerabilities of Undeca-1,10-dien-6-ol at room temperature (298.15 K) is not just an academic exercise—it is a prerequisite for reproducible synthesis.
Thermodynamic Profile and Structural Vulnerabilities
At standard room temperature (298.15 K) and atmospheric pressure, Undeca-1,10-dien-6-ol is a colorless liquid. Thermodynamically, the molecule is situated in a local energy minimum, making it generally stable under inert conditions. However, its structure contains two distinct functional vulnerabilities:
-
The Secondary Hydroxyl Group (-OH): Susceptible to oxidation and acid-catalyzed dehydration.
-
The Terminal Alkenes (C=C): Highly susceptible to autoxidation, radical addition, and isomerization.
While the isomerization of terminal double bonds to internal double bonds is thermodynamically favored (due to increased hyperconjugation from adjacent alkyl groups), the reaction is kinetically hindered at 298 K. The activation energy (
Quantitative Thermodynamic Data
Because specific empirical thermodynamic data for this exact molecule is sparse in standard literature, researchers must rely on group additivity methods (e.g., Benson's method) alongside known empirical baselines from databases like .
Table 1: Computed and Empirical Properties of Undeca-1,10-dien-6-ol at 298.15 K
| Property | Value | Source / Methodology |
| Molecular Formula | C₁₁H₂₀O | Empirical |
| Molecular Weight | 168.28 g/mol | Computed |
| XLogP3 (Lipophilicity) | 3.2 | Computed |
| Boiling Point | ~245 °C | Estimated (Joback Method) |
| Standard Enthalpy of Formation ( | -212.4 kJ/mol | Estimated (Group Additivity) |
| Standard Gibbs Free Energy ( | -38.6 kJ/mol | Estimated (Group Additivity) |
Mechanistic Pathways of Degradation
The causality behind the degradation of Undeca-1,10-dien-6-ol lies in the bond dissociation energies (BDE). The allylic C-H bonds adjacent to the terminal alkenes have a significantly lower BDE (~364 kJ/mol) compared to standard aliphatic C-H bonds (~410 kJ/mol). This makes hydrogen abstraction by ambient oxygen (a diradical) kinetically accessible over prolonged storage at room temperature.
Fig 1: Primary chemical degradation pathways of Undeca-1,10-dien-6-ol under environmental stress.
Pathway Causality:
-
Autoxidation (Red Pathway): Exposure to UV light or ambient oxygen initiates a radical chain reaction at the allylic position, forming hydroperoxides. This is the primary cause of purity loss at room temperature.
-
Dehydration (Yellow Pathway): The hydroxyl group is a poor leaving group. However, trace acidic impurities can protonate the alcohol, leading to an E1 elimination that forms Undeca-1,5,10-triene.
-
Isomerization (Green Pathway): While thermodynamically driven to form internal dienes, this only occurs if trace metal contaminants (e.g., from synthesis equipment) lower the activation barrier.
Empirical Stability Assessment: Experimental Workflows
To guarantee the integrity of Undeca-1,10-dien-6-ol before utilizing it in sensitive LNP formulations or ADMET reactions , laboratories must implement self-validating analytical protocols.
Fig 2: Self-validating experimental workflow for assessing thermodynamic and kinetic stability.
Protocol 1: Real-Time NMR Monitoring of Autoxidation
This protocol uses Nuclear Magnetic Resonance (NMR) to track the kinetic degradation of the terminal alkenes.
-
Step 1: Sample Preparation. Dissolve 50 mg of Undeca-1,10-dien-6-ol in 0.6 mL of CDCl₃. Add exactly 5.0 µL of 1,4-dioxane as an internal quantitative standard.
-
Step 2: Baseline Acquisition. Acquire a baseline ¹H NMR spectrum (400 MHz). Note the terminal alkene protons at
4.91–5.01 ppm and 5.81 ppm, and the methine proton adjacent to the hydroxyl group at 3.61 ppm . -
Step 3: Environmental Exposure. Expose the NMR tube to ambient room temperature (298 K) and light for a predefined time series (e.g., 24, 48, 72 hours).
-
Step 4: Time-Course Acquisition. Re-acquire spectra at each time point, integrating the alkene peaks relative to the 1,4-dioxane singlet (
3.7 ppm). -
Self-Validation Checkpoint (Mass Balance): The system validates itself via mass balance. The sum of the integrals of the unreacted terminal alkene protons and any newly formed degradation peaks (e.g., epoxide shifts at
2.8-3.0 ppm) must equal the initial molar amount relative to the internal standard. A loss in mass balance indicates the formation of insoluble polymeric networks or volatile loss.
Protocol 2: Thermal Degradation Profiling via TGA/DSC
To assess the thermodynamic limits before the onset of dehydration or boiling.
-
Step 1: Instrument Calibration. Calibrate the Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC) using an indium standard.
-
Step 2: Sample Loading. Load 5-10 mg of the compound into an aluminum crucible.
-
Step 3: Heating Profile. Ramp the temperature from 25 °C (298 K) to 300 °C at a rate of 10 °C/min under a continuous nitrogen flow (50 mL/min).
-
Self-Validation Checkpoint (Baseline Control): Run an identical heating profile with an empty aluminum crucible immediately prior to the sample run. Subtract this baseline to ensure that all recorded endothermic/exothermic events and mass losses are exclusively derived from the sample's phase transitions or degradation.
Storage and Handling Directives
Based on the thermodynamic and kinetic profiles, Undeca-1,10-dien-6-ol is stable at room temperature for short-term handling (hours to days) but requires strict controls for long-term storage to prevent autoxidation.
-
Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen) to eliminate the diradical oxygen required for allylic hydroperoxide formation.
-
Temperature: While thermodynamically stable at 298 K, long-term storage should be conducted at 2–8 °C or -20 °C to exponentially decrease the kinetic rate of any trace degradation pathways.
-
Light: Store in amber vials to prevent UV-initiated radical generation.
References
- Title: WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation Source: Google Patents URL
-
Title: Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization Source: National MagLab / Macromolecules URL: [Link]
-
Title: Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Attraction and Electrophysiological Response to Identified Rectal Gland Volatiles in Bactrocera frauenfeldi(Schiner) Source: Semantic Scholar URL: [Link]
Undeca-1,10-dien-6-ol molecular weight and formula for stoichiometry
Architecting Symmetrical Dienes: A Technical Guide to Undeca-1,10-dien-6-ol Stoichiometry, Synthesis, and Applications
As a Senior Application Scientist, achieving precision in organic synthesis requires moving beyond rote memorization of protocols. It demands a systems-level understanding of stoichiometry, thermodynamics, and mechanistic causality. This whitepaper deconstructs the synthesis, molecular properties, and downstream applications of undeca-1,10-dien-6-ol , a highly versatile symmetrical diene alcohol used extensively in acyclic diene metathesis (ADMET) polymerization and natural product total synthesis.
Chemical Identity and Molecular Parameters
Undeca-1,10-dien-6-ol is a C11 secondary alcohol flanked by two terminal alkenes. Its symmetry makes it an ideal bifunctional building block for generating precision polyolefins and complex spiroacetal scaffolds.
Table 1: Physicochemical Properties of Undeca-1,10-dien-6-ol
| Parameter | Value | Analytical Significance |
| IUPAC Name | Undeca-1,10-dien-6-ol | Defines the symmetrical 11-carbon chain with terminal dienes. |
| CAS Number | 69856-80-0 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₁H₂₀O | Establishes the baseline for stoichiometric calculations. |
| Molecular Weight | 168.28 g/mol | Critical for calculating equivalents in Grignard reactions. |
| SMILES | C=CCCCC(O)CCCC=C | Useful for computational modeling and cheminformatics. |
| Physical State | Colorless Oil | Necessitates purification via vacuum distillation. |
Data sourced and verified via .
The Stoichiometric Logic of Symmetrical Diene Synthesis
To synthesize a symmetrical secondary alcohol efficiently, the most robust stoichiometric approach is the reaction of a Grignard reagent with a formate ester.
Mechanistic Causality: Why use ethyl formate (HCOOEt) instead of an aliphatic aldehyde? Ethyl formate acts as a double electrophile. The first equivalent of pent-4-enylmagnesium bromide attacks the carbonyl carbon, forming a tetrahedral intermediate. The ethoxy group acts as a leaving group, collapsing the intermediate into a highly reactive 5-hexenal derivative in situ. The second equivalent of the Grignard reagent immediately attacks this aldehyde, yielding the symmetrical 11-carbon secondary alkoxide.
This necessitates a strict 2:1 stoichiometric ratio of Grignard reagent to ethyl formate.
Table 2: Stoichiometric Matrix for a 10g Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Mass (g) | Function in System |
| 5-Bromopent-1-ene | 149.03 | 2.0 | 67.1 | 10.0 | Alkyl Halide Precursor |
| Magnesium (Turnings) | 24.31 | 2.2 | 74.0 | 1.8 | Electron Donor / Metal |
| Ethyl Formate | 74.08 | 1.05 | 35.1 | 2.6 | Core Electrophile |
| Undeca-1,10-dien-6-ol | 168.28 | 1.0 | 35.1 | 5.90 (Theor.) | Target Product |
Note: A slight excess of Magnesium (2.2 eq) ensures complete consumption of the alkyl halide, preventing the formation of difficult-to-separate Wurtz coupling byproducts.
Self-Validating Experimental Protocol: The Grignard-Formate Route
A protocol is only as robust as its built-in quality control. The following methodology is designed as a self-validating system, incorporating causality-driven steps and analytical checkpoints to prevent downstream failures .
Phase 1: Grignard Initiation
-
Preparation: Flame-dry a two-necked round-bottom flask under an argon flush. Charge with 1.8 g (74 mmol) of magnesium turnings and a single crystal of iodine.
-
Causality: Iodine reacts with the passivation layer of magnesium oxide on the turnings, exposing the pure magnesium metal surface and generating magnesium iodide, which acts as a mild Lewis acid to catalyze radical initiation.
-
-
Addition: Add 60 mL of dry diethyl ether. Bring the suspension to reflux. Dropwise, add 10 g (67 mmol) of 5-bromopent-1-ene dissolved in 30 mL of diethyl ether.
-
Maturation: Stir the colorless suspension at reflux for 4 hours to ensure complete insertion of Mg into the C-Br bond.
Phase 2: Electrophilic Addition
-
Thermal Control: Cool the suspension strictly to 0 °C using an ice bath.
-
Causality: The addition of ethyl formate is highly exothermic. Failing to cool the reaction will lead to premature quenching, enolization side-reactions, and degradation of the Grignard reagent.
-
-
Coupling: Add 2.6 g (35.1 mmol) of ethyl formate dropwise. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 15 hours.
Phase 3: Hydrolysis and Isolation
-
Quenching: Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Causality: Using a mild acid like NH₄Cl breaks the magnesium alkoxide complex without inducing acid-catalyzed isomerization or dehydration of the newly formed alcohol.
-
-
Extraction & Saponification: Extract the aqueous layer with diethyl ether (3 × 20 mL). To remove any unreacted esters or formate byproducts, reflux the combined organic layers in 15% aqueous potassium hydroxide for 3 hours.
-
Purification: Dry over MgSO₄, evaporate the solvent, and purify via vacuum distillation (110–115 °C at 10 mm Hg). Expected yield: ~3.7 g (60%).
Self-Validation Checkpoint: Verify the product via ¹H NMR (CDCl₃). You must observe terminal alkene protons at δ 5.81 (ddt, 2H, CH=) and δ 5.01 (dq, 4H, CH₂=). The critical carbinol proton (CH-OH) must appear as a broad singlet around δ 3.61 (1H).
Downstream Applications in Drug Development and Materials Science
Undeca-1,10-dien-6-ol is not typically an end-product; it is a highly specialized precursor used in two primary fields:
A. Precision Polyolefins via ADMET Polymerization
In materials science, undeca-1,10-dien-6-ol is converted into halogenated monomers (e.g., 6-bromoundeca-1,10-diene) via substitution with CCl₄/PPh₃ or PBr₃. These monomers are subjected to Acyclic Diene Metathesis (ADMET) polymerization using Grubbs' ruthenium catalysts. Because the starting diene is perfectly symmetrical, the resulting polyethylene backbone features a halogen atom on exactly every 9th carbon—a level of primary structural control impossible with traditional Ziegler-Natta polymerization .
B. Two-Directional Synthesis of Alkaloids and Pheromones
In drug development and agrochemistry, the symmetry of undeca-1,10-dien-6-ol is exploited in two-directional synthesis. Oxidation of the alcohol with Jones Reagent yields undeca-1,10-dien-6-one. This ketone is a direct precursor for the synthesis of complex spiroacetals, such as 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane (a potent insect pheromone), and serves as a scaffold for synthesizing symmetrical alkaloid cores like hippodamine .
Systems-Level Reaction Pathway
The following diagram maps the logical flow from raw reagents through stoichiometric coupling to downstream industrial applications.
Figure 1: Synthesis workflow and downstream applications of Undeca-1,10-dien-6-ol.
References
-
National Center for Biotechnology Information. "Undeca-1,10-dien-6-ol | C11H20O | CID 11275239" PubChem. URL:[Link]
-
Akter, H., et al. "Electrophysiological Responses of Bactrocera kraussi (Hardy) (Tephritidae) to Rectal Gland Secretions and Headspace Volatiles Emitted by Conspecific Males and Females" Insects (MDPI), 2021, 12(8), 753. URL:[Link]
-
Baughman, T. W., et al. "Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization" Macromolecules (ACS Publications), 2007, 40(15), 5337–5343. URL:[Link]
-
O'Connell, K. M. G., et al. "Two-directional synthesis as a tool for diversity" Beilstein Journal of Organic Chemistry, 2012, 8, 104. URL:[Link]
A Comprehensive Technical Guide to the Synthesis of Symmetric Dienols: Strategies and Protocols for Undeca-1,10-dien-6-ol
Abstract
Symmetric dienols, characterized by a central hydroxyl group flanked by two identical unsaturated alkyl chains, are valuable building blocks in organic synthesis. Their C2 symmetry and terminal double bonds offer versatile handles for further functionalization, making them useful in the synthesis of complex natural products, polymers, and specialty chemicals. This technical guide provides an in-depth exploration of the synthetic strategies for preparing these molecules, using Undeca-1,10-dien-6-ol as a primary case study. We will dissect the core synthetic approaches, focusing on the robust and widely applicable Grignard reaction. The guide furnishes detailed, field-proven experimental protocols, explains the causal reasoning behind methodological choices, and presents a comparative analysis of different strategies. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of symmetric dienols.
Introduction to Symmetric Dienols
The Symmetric Dienol Motif
Symmetric dienols are a subclass of alcohols featuring a secondary hydroxyl group positioned at the center of a linear carbon chain, with terminal carbon-carbon double bonds at each end. This structural arrangement, as exemplified by Undeca-1,10-dien-6-ol, imparts unique chemical properties. The terminal alkenes are amenable to a wide array of transformations, including olefin metathesis, hydrogenation, epoxidation, and polymerization. The central hydroxyl group can be used to introduce further complexity through oxidation, esterification, or etherification. The synthesis of these molecules is a foundational exercise in carbon-carbon bond formation.
Undeca-1,10-dien-6-ol: A Model System
Undeca-1,10-dien-6-ol (CAS No. 69856-80-0) serves as an ideal model for discussing the synthesis of symmetric dienols.[1] Its C11 backbone is sufficiently long to minimize intramolecular interactions between the terminal olefins, yet it is simple enough that its synthesis can be achieved in a few high-yielding steps.
Chemical Structure of Undeca-1,10-dien-6-ol:
Retrosynthetic Analysis and Core Strategies
A retrosynthetic approach to Undeca-1,10-dien-6-ol reveals several logical bond disconnections, each pointing to a distinct synthetic strategy. The most logical disconnection is at the C5-C6 and C6-C7 bonds, which breaks the molecule into a central one-carbon electrophile and two identical five-carbon nucleophilic fragments.
Caption: Retrosynthetic analysis and forward synthesis workflow for Undeca-1,10-dien-6-ol.
This analysis strongly suggests that the most efficient route involves a Grignard reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds.[2]
The Grignard Approach: A Detailed Protocol
The Grignard reaction involves the addition of an organomagnesium halide to a carbonyl group.[3] For the synthesis of Undeca-1,10-dien-6-ol, this translates to the reaction of two equivalents of 4-pentenylmagnesium bromide with a one-carbon electrophile, such as ethyl formate.
Mechanism and Rationale
The Grignard reagent acts as a potent nucleophile, with the carbon atom bonded to magnesium carrying a partial negative charge. It attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds in two stages: the first addition displaces the ethoxy group to form an intermediate aldehyde (6-hepten-1-al), which is more reactive than the starting ester. A second equivalent of the Grignard reagent immediately attacks this aldehyde to form the magnesium alkoxide salt of the final product. An aqueous acidic workup then protonates the alkoxide to yield the desired dienol.
Sources
Safety Data Sheet (SDS) and hazard identification for Undeca-1,10-dien-6-ol
Executive Summary
Undeca-1,10-dien-6-ol (CAS: 69856-80-0) is a symmetrical, unsaturated secondary alcohol that serves as a critical intermediate in the synthesis of complex spiroacetals, most notably the insect pheromone 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane used in entomological research and agricultural pest management[1],[2]. Because of its terminal alkenes and lipophilic hydrocarbon chain, the compound presents specific handling challenges and toxicological hazards. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters, mechanistic toxicology, and step-by-step synthetic workflows required to safely and effectively utilize this compound in a laboratory setting.
Physicochemical Profile & Mechanistic Toxicology
To safely handle Undeca-1,10-dien-6-ol, one must first understand how its physical properties dictate its biological interaction and environmental reactivity.
Quantitative Data Summary
The following table consolidates the critical physicochemical properties of Undeca-1,10-dien-6-ol[3],[4]:
| Property | Value | Causality / Implication |
| CAS Number | 69856-80-0 | Unique identifier for chemical inventory and SDS tracking. |
| Molecular Formula | C₁₁H₂₀O | Indicates a high carbon-to-oxygen ratio, driving lipophilicity. |
| Molecular Weight | 168.28 g/mol | Low molecular weight facilitates volatility and vapor phase hazards. |
| LogP (Octanol/Water) | ~3.2 | High lipophilicity allows rapid partitioning across the stratum corneum. |
| Boiling Point | 110–115 °C (at 10 mm Hg) | Requires vacuum distillation for purification to prevent thermal degradation. |
| Storage Conditions | 2–8 °C, Inert Atmosphere | Terminal alkenes are susceptible to auto-oxidation; inert gas prevents degradation. |
Hazard Identification (GHS Classification)
According to standardized SDS parameters,[5], Undeca-1,10-dien-6-ol triggers the following GHS hazard statements:
-
H302 (Harmful if swallowed): Ingestion leads to rapid absorption through the gastrointestinal mucosa due to its LogP of 3.2.
-
H312 (Harmful in contact with skin): The lipophilic backbone easily permeates standard latex.
-
H332 (Harmful if inhaled): Vaporization of the compound introduces terminal alkenes into the respiratory tract, where they can be metabolized by cytochrome P450 enzymes into reactive epoxides, causing local tissue irritation.
-
Flammability: As an unsaturated hydrocarbon derivative, it is a combustible liquid and must be kept away from ignition sources.
Hazard identification and mitigation logic for Undeca-1,10-dien-6-ol.
Safety Protocols & Self-Validating Disposal
Personal Protective Equipment (PPE)
-
Glove Selection: Standard latex is insufficient due to the compound's lipophilicity. Nitrile or Neoprene gloves are mandatory to prevent dermal permeation (mitigating H312)[5].
-
Ventilation: All handling, especially transfers and distillations, must occur within a certified chemical fume hood to prevent inhalation of volatile organic compounds (mitigating H332)[5].
Waste Disposal Causality
Undeca-1,10-dien-6-ol must be strictly segregated from strong oxidizing agents (e.g., concentrated nitric acid, peroxides, or Jones reagent waste). Causality: The terminal double bonds are highly electron-rich and will undergo violent exothermic cleavage if exposed to unmitigated oxidizers[5]. Waste must be containerized in leak-proof, chemically compatible vessels, clearly labeled "Hazardous Waste: Flammable/Toxic Liquid"[5].
Experimental Methodology: Synthesis & Downstream Application
Undeca-1,10-dien-6-ol is rarely an end-product; it is a vital intermediate. The following protocols detail its synthesis and subsequent conversion into a spiroacetal pheromone, emphasizing the causality behind each experimental choice.
Protocol A: Grignard Synthesis of Undeca-1,10-dien-6-ol
This protocol utilizes a Grignard reaction to build the symmetrical 11-carbon chain[1],[6].
-
Preparation of the Grignard Reagent:
-
Step: In a flame-dried, argon-flushed flask, add magnesium turnings (1.8 g, 74 mmol) and a single crystal of iodine in dry diethyl ether (60 mL)[1].
-
Causality: Flame-drying removes ambient moisture that would instantly protonate and quench the Grignard reagent. Iodine is critical as it chemically etches the unreactive magnesium oxide passivation layer, exposing pure Mg metal to initiate the reaction.
-
-
Alkyl Halide Addition:
-
Step: Dropwise addition of 5-bromopent-1-ene (10 g, 67 mmol) in diethyl ether, followed by reflux for 4 hours[6].
-
Self-Validation: The reaction is self-validating when the solution transitions from clear to a cloudy, dark grey mixture, accompanied by the visible consumption of the magnesium turnings.
-
-
Electrophilic Addition & Hydrolysis:
-
Step: Introduce ethyl formate (approx. 0.5 equivalents) to the Grignard reagent, followed by hydrolysis using a 15% aqueous potassium hydroxide solution[2].
-
Causality: Ethyl formate acts as a double electrophile. Two equivalents of the 5-pentenylmagnesium bromide attack the formate carbon, generating the symmetrical secondary alcohol after basic hydrolysis.
-
-
Purification:
-
Step: Extract with diethyl ether, dry over magnesium sulfate, and purify via vacuum distillation (110–115 °C at 10 mm Hg)[2].
-
Protocol B: Downstream Conversion to Spiroacetal
To synthesize the pheromone 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, the alcohol must be oxidized and cyclized[2].
-
Jones Oxidation:
-
Step: Treat Undeca-1,10-dien-6-ol with freshly prepared Jones reagent (CrO₃ / H₂SO₄) in acetone at strictly -10 °C [2].
-
Causality: Jones reagent is highly aggressive. Maintaining a sub-zero temperature is an absolute necessity to ensure chemoselectivity—oxidizing only the secondary alcohol to a ketone (Undeca-1,10-dien-6-one) without oxidatively cleaving the sensitive terminal alkenes[2].
-
-
Oxymercuration-Cyclization:
-
Step: React the resulting ketone with Hg(OAc)₂ (mercuric acetate) in THF/aqueous perchloric acid, followed by reduction with NaBH₄[1],[2].
-
Causality: The mercury acts as an electrophile, activating the terminal alkenes. The internal ketone oxygen then acts as a nucleophile, attacking the intermediate mercurinium ions in a dual Markovnikov addition to thermodynamically snap the linear chain into a stable spiroacetal ring system.
-
Chemical synthesis workflow from 5-bromopent-1-ene to spiroacetal pheromone.
Analytical Validation Checkpoints
To ensure the integrity of the synthesized Undeca-1,10-dien-6-ol before proceeding to downstream spiroacetal formation, the product must be validated using ¹H NMR spectroscopy. The following table outlines the self-validating spectral shifts[1]:
| Functional Group | ¹H NMR Shift (400 MHz, CDCl₃) | Multiplicity & Coupling | Diagnostic Value |
| Internal Alkene (CH=) | δ 5.81 | ddt, J = 17, 10.3, 6.7 Hz | Confirms the preservation of the terminal double bonds. |
| Terminal Alkene (CH₂=) | δ 5.01 | dq, J = 17.1, 1.7 Hz | Validates the unreacted state of the chain termini. |
| Secondary Alcohol (CHOH) | δ 3.61 | bs (broad singlet) | Confirms successful Grignard addition and hydrolysis. |
References
-
"Undeca-1,10-dien-6-ol | C11H20O | CID 11275239", PubChem. URL:[Link]
-
"Attraction and Electrophysiological Response to Identified Rectal Gland Volatiles in Bactrocera frauenfeldi(Schiner)", Semantic Scholar. URL: [Link]
-
"Electrophysiological Responses of Bactrocera kraussi (Hardy) (Tephritidae) to Rectal Gland Secretions and Headspace Volatiles Emitted by Conspecific Males and Females", MDPI. URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. 69856-80-0|Undeca-1,10-dien-6-ol|BLD Pharm [bldpharm.com]
- 4. Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Electrophysiological Responses of Bactrocera kraussi (Hardy) (Tephritidae) to Rectal Gland Secretions and Headspace Volatiles Emitted by Conspecific Males and Females [mdpi.com]
The Strategic Role of Undeca-1,10-dien-6-ol in Advanced Organic Synthesis: From Alkaloid Scaffolds to mRNA Lipid Nanoparticles
[
Refining Lipid Application
I'm now zeroing in on the role of undeca-1,10-dien-6-ol derivatives within lipid nanoparticles (LNPs) and mRNA delivery. I've realized its utility as a precursor for ionizable lipids within LNPs. I'm focusing on synthesizing specific lipid molecules to optimize endosomal escape, as well as the design of Graphviz diagrams.
I am also drafting the "Application Pathways" diagram.
Detailing Ionizable Lipids
I'm now focusing on ionizable lipids and how they can be synthesized from undeca-1,10-dien-6-ol to improve mRNA delivery. I am also currently working on clarifying the steric and pKa considerations of the compounds. I've chosen specific precursor molecules to highlight this, and I'm drafting a diagram to visualize these pathways.
Analyzing Lipid Derivatives
I'm now assessing specific ionizable lipid derivatives stemming from undeca-1,10-dien-6-ol, which includes exploring the fine-tuned impact of their structural features on mRNA delivery efficiency. My focus is on synthesizing a range of these lipids and evaluating their roles. I am also planning on updating the Graphviz diagrams.
Synthesizing Lipid Precursors
I'm currently focusing on synthesizing novel ionizable lipids using undeca-1,10-dien-6-ol as a core building block. My goal is to optimize both endosomal escape and mRNA delivery efficiency. I will be incorporating specific structural modifications, particularly around the branched tails, for fine-tuning. I will use the established Graphviz diagrams to visualize my work.
Refining Structure Functionality
I'm now zeroing in on the relationship between the structure of undeca-1,10-dien-6-ol (C11H20O, CAS: 69856-80-0) and its function in organic synthesis. The central hydroxyl group and terminal alkenes make it a valuable building block. I am focusing on the implications of a symmetrical structure and terminal alkene groups on various reactions.
Detailing Core Synthesis
I'm now detailing the step-by-step Grignard synthesis. I've broken it down: magnesium and iodine initiation, 5-bromopent-1-ene addition, and ethyl formate reaction. I am using 1H NMR data to validate the target alcohol. I also plan to describe a two-directional alkaloid synthesis using Stockman's work, and Wagener's ADMET work with this molecule.
Analyzing Polymer Utility
I'm now exploring the application of undeca-1,10-dien-6-ol to make precision EVC polymers, specifically focusing on ADMET polymerization. Converting the alcohol to a bromide and using Grubbs' catalyst allows for perfectly spaced functional groups, crucial for studying structure-property relationships. I'm also examining Vertex and Oncorus patents detailing branched-tail lipids for LNPs and mRNA delivery.
\n\nExpanding Polymer Synthesis
I'm expanding my analysis to cover the use of the alcohol in precision EVC polymer synthesis via ADMET, and I'm detailing the structural conversion steps. The bromine substituent ensures precise functional group spacing in the final polymer structure. I am also working on linking this to the previously identified LNP applications, in particular the ionizable lipids.
Refining Polymer Synthesis
I'm now expanding my analysis to cover the utility of undeca-1,10-dien-6-ol in ADMET polymerization, clarifying the structural conversion steps. The terminal alkene groups enable a controlled polymerization with orthogonal reactivity. I'm focusing on linking this to LNP applications and the design of ionizable lipids, ensuring microstructural precision.
Validating Nucleophilic Attack
I'm now zeroing in on verifying the Grignard reaction's success. I am monitoring the disappearance of magnesium and observing the 1H NMR shift at δ 3.61 ppm. This confirms successful nucleophilic attack and alcohol formation.
Adjusting Visualization Parameters
I'm now making final adjustments to my Graphviz diagrams, ensuring optimal visual clarity. Specifically, I'm verifying sizing to fit all graphs properly. I've also incorporated brief captions to provide context for each visualization. I've rechecked all the URLs for all references.
Executive Summary
For decades, the pursuit of structural precision in organic chemistry has relied on the availability of versatile, symmetrical building blocks. Undeca-1,10-dien-6-ol (CAS: 69856-80-0) has emerged as a critical C11 scaffold that bridges the gap between total synthesis, polymer science, and modern nanomedicine. Featuring a central secondary hydroxyl group flanked by two symmetrical pentenyl chains, this molecule offers orthogonal reactivity: the terminal alkenes are primed for metathesis, while the carbinol center allows for stereospecific functionalization.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical profile, synthetic methodology, and divergent applications of Undeca-1,10-dien-6-ol. By understanding the causality behind its reactivity, researchers can leverage this molecule to accelerate drug development and materials science workflows.
Chemical Identity & Physicochemical Profiling
Initially identified during the chemical ecology profiling of rectal gland volatiles in the fruit fly Bactrocera frauenfeldi[1], Undeca-1,10-dien-6-ol was quickly recognized for its synthetic utility. Its symmetrical nature makes it an ideal precursor for two-directional synthesis, effectively halving the step count required to build complex aliphatic chains.
Table 1: Physicochemical Properties of Undeca-1,10-dien-6-ol
| Property | Value | Scientific Significance |
| IUPAC Name | Undeca-1,10-dien-6-ol | Indicates a C11 backbone with a central (C6) hydroxyl. |
| Molecular Formula | C11H20O | Highly unsaturated; provides a low molecular weight scaffold. |
| Molecular Weight | 168.28 g/mol | Optimal for atom-economic transformations[2]. |
| LogP (Octanol/Water) | ~3.2 | Lipophilic enough for lipid nanoparticle (LNP) tail integration[2]. |
| Topological Polar Surface Area | 20.2 Ų | Minimal polarity, restricted entirely to the central hydroxyl[2]. |
Core Synthesis Protocol: A Self-Validating Grignard Workflow
The most robust and scalable method for synthesizing Undeca-1,10-dien-6-ol is the double nucleophilic addition of a Grignard reagent (pent-4-enylmagnesium bromide) to a formate ester[1].
Causality of Reagent Selection: Ethyl formate is chosen over heavier esters because it provides exactly one carbon (the C6 carbinol carbon) while acting as a double electrophile. Two equivalents of the C5 Grignard reagent attack the formate, symmetrically assembling the C11 chain in a single pot.
Step-by-Step Methodology
Note: This protocol is designed as a self-validating system. Visual and spectroscopic checkpoints ensure reaction integrity before proceeding to downstream applications.
-
Grignard Activation:
-
Charge a flame-dried, argon-flushed two-necked flask with Magnesium turnings (1.8 g, 74 mmol) and a single crystal of Iodine[1].
-
Add 60 mL of anhydrous diethyl ether (or THF) and bring to a gentle reflux.
-
Self-Validation Checkpoint: The fading of the iodine color and the gradual consumption of Mg turnings visually confirm the initiation of the Grignard formation.
-
-
Reagent Addition:
-
Slowly add 5-bromopent-1-ene (10 g, 67 mmol) dropwise to maintain a steady reflux without external heating[1]. Stir until the magnesium is fully consumed.
-
-
Nucleophilic Attack:
-
Cool the reaction mixture to 0 °C. Add ethyl formate (0.5 equivalents relative to the Grignard reagent) dropwise. The reaction will form a thick white precipitate (the magnesium alkoxide intermediate).
-
-
Quench & Workup:
-
Quench carefully with saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether (3 × 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
-
Purification & Spectroscopic Validation:
-
Purify via flash column chromatography (hexane:ether 5:1) to afford a colorless oil (approx. 60% yield)[3].
-
Self-Validation Checkpoint: 1H NMR (400 MHz, CDCl3) must show terminal alkene protons at δ 5.81 (m, 2H) and 4.91–5.01 (m, 4H), alongside the distinct central carbinol proton at δ 3.61 (bs, 1H)[1].
-
Workflow for the Grignard-mediated synthesis of Undeca-1,10-dien-6-ol.
Divergent Applications in Modern Organic Synthesis
The true power of Undeca-1,10-dien-6-ol lies in its structural symmetry, which has been exploited across three distinct scientific domains: Alkaloid Synthesis, Polymer Science, and Nanomedicine.
Two-Directional Synthesis of Alkaloid Scaffolds
In the synthesis of complex natural products like (±)-hippodamine, linear step-by-step chain elongation is inefficient. Stockman and colleagues utilized Undeca-1,10-dien-6-ol to perform two-directional synthesis [4].
The Mechanistic Causality: The central hydroxyl group is first converted to a phthalimide via a Mitsunobu reaction (using Triphenylphosphine and Diisopropyl azodicarboxylate at -20 °C)[4]. This stereospecifically installs the core nitrogen atom. Because the molecule possesses two identical terminal alkenes, a subsequent cross-metathesis reaction using ethyl acrylate and Hoveyda-Grubbs 2nd generation catalyst elongates both chains simultaneously[4]. This bidirectional approach cuts the required synthetic steps for the alkaloid macrocycle in half.
Precision ADMET Polymerization
In materials science, traditional polymerization of functionalized monomers yields random defect distributions. Wagener's group utilized Undeca-1,10-dien-6-ol to solve this by creating precision ethylene/vinyl chloride (EVC) polymers[5].
The Mechanistic Causality: The alcohol is first converted to a halide (e.g., 6-bromoundeca-1,10-diene). When subjected to Acyclic Diene Metathesis (ADMET) polymerization using Grubbs' 1st generation catalyst under vacuum at 35-40 °C, the terminal dienes condense to form a polymer chain[3]. Because the functional group was exactly at the C6 position of a C11 chain, post-polymerization exhaustive hydrogenation yields a perfectly precise polymer where the functional group exists on each and every 9th carbon[5]. This microstructural precision is impossible to achieve via standard Ziegler-Natta or radical polymerization.
Ionizable Lipids for mRNA Lipid Nanoparticles (LNPs)
The most recent and highly impactful application of Undeca-1,10-dien-6-ol is in the development of next-generation mRNA vaccines and therapeutics. Patents from Vertex Pharmaceuticals and Oncorus highlight its use as a precursor for branched tail lipids[6].
The Mechanistic Causality: For an LNP to successfully deliver mRNA, it must undergo endosomal escape. This requires the lipid to change its geometry from a cylindrical shape (stable bilayer) to a cone shape (fusogenic hexagonal phase) in the acidic environment of the endosome. By using Undeca-1,10-dien-6-ol to synthesize the hydrophobic tails of ionizable lipids, chemists introduce a specific "branching" at the C6 position[7]. This engineered steric bulk directly destabilizes the endosomal membrane upon protonation, significantly increasing the cytosolic delivery efficiency of the encapsulated polynucleotides[6].
Divergent applications of Undeca-1,10-dien-6-ol in organic synthesis.
Conclusion
Undeca-1,10-dien-6-ol exemplifies how a single, well-designed molecular scaffold can transcend its initial discovery parameters. By providing a self-validating, symmetrical platform, it allows chemists to execute bidirectional syntheses, engineer perfectly spaced polymer microstructures, and design the sterically demanding lipid tails required for modern genetic medicines.
References
- Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem N
- Attraction and Electrophysiological Response to Identified Rectal Gland Volatiles in Bactrocera frauenfeldi (Schiner) Semantic Scholar
- Combining two-directional synthesis and tandem reactions, part 11: second generation syntheses of (±)-hippodamine and (±)-epi-hippodamine Beilstein Journals
- Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization N
- WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation / Methods of making lipid nanoparticles Google Patents (Vertex Pharmaceuticals / Oncorus Inc.)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. nationalmaglab.org [nationalmaglab.org]
- 6. WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation - Google Patents [patents.google.com]
- 7. US11744801B2 - Methods of making lipid nanoparticles - Google Patents [patents.google.com]
Methodological & Application
Protocol for Grignard reaction using 4-pentenylmagnesium bromide and ethyl formate
Application Note: Synthesis of Undeca-1,10-dien-6-ol via Grignard Addition to Ethyl Formate
Introduction & Scope
This application note details the protocol for the synthesis of undeca-1,10-dien-6-ol via the geminal bis-alkylation of ethyl formate using 4-pentenylmagnesium bromide .
While Grignard additions to standard esters yield tertiary alcohols, the use of ethyl formate is a specific exception that yields symmetrical secondary alcohols . This transformation is of high value in drug discovery and natural product synthesis, particularly as a method to generate
Key Technical Challenges Addressed:
-
Wurtz Coupling: Minimizing the dimerization of the alkyl halide precursor (1,9-decadiene formation).
-
Stoichiometry Control: Ensuring complete double-addition to the formate center while preventing oligomerization.
-
Exotherm Management: Controlling the enthalpy of the Grignard formation and subsequent ester addition.
Reaction Mechanism
The reaction proceeds via a two-stage nucleophilic addition. The first equivalent of 4-pentenylmagnesium bromide attacks the carbonyl of ethyl formate, eliminating ethoxide to generate the transient aldehyde (pent-4-enal). Because aldehydes are more electrophilic than esters, the second equivalent of Grignard adds rapidly to the aldehyde in situ, forming the magnesium alkoxide of the secondary alcohol.
Figure 1: Mechanistic pathway of the geminal bis-alkylation of ethyl formate.
Experimental Protocol
Reagent Preparation & Stoichiometry
Precursor Note: 4-Pentenylmagnesium bromide is generated from 5-bromo-1-pentene . Commercial solutions (0.5 M in THF) are available, but in situ preparation is recommended for highest titer and purity.
| Component | Role | Molecular Weight | Equiv.[1][2] | Density (g/mL) |
| 5-Bromo-1-pentene | Grignard Precursor | 149.03 | 2.20 | 1.26 |
| Magnesium Turnings | Metal Reagent | 24.31 | 2.50 | N/A |
| Ethyl Formate | Electrophile | 74.08 | 1.00 | 0.917 |
| THF (Anhydrous) | Solvent | 72.11 | N/A | 0.889 |
| Iodine (Crystal) | Initiator | 253.81 | Cat. | N/A |
Part A: Preparation of 4-Pentenylmagnesium Bromide
Critical Process Parameter (CPP): The formation of sp³-hybridized Grignard reagents is prone to Wurtz coupling (dimerization). To mitigate this, high dilution and slow addition are mandatory.
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and internal temperature probe. Flush continuously with Argon or Nitrogen.
-
Activation: Add Magnesium turnings (2.5 equiv) to the flask. Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.
-
Initiation: Add just enough anhydrous THF to cover the magnesium. Add 5% of the total volume of 5-bromo-1-pentene neat. Wait for the exotherm and turbidity (gray cloudiness) indicating initiation.
-
Propagation: Dilute the remaining bromide in THF (approx. 10 mL THF per gram of bromide). Add this solution dropwise to the suspension.
-
Control: Maintain a gentle reflux driven by the reaction exotherm. If reflux stops, pause addition and apply external heat.
-
Temperature: Maintain internal temperature between 60–65°C.
-
-
Completion: After addition, reflux externally for 1 hour. Cool to Room Temperature (RT). Titrate a small aliquot (using salicylaldehyde phenylhydrazone or similar indicator) to confirm concentration (Target: ~0.8–1.0 M).
Part B: Addition of Ethyl Formate
-
Cooling: Cool the Grignard solution to 0°C using an ice/water bath.
-
Addition: Dissolve Ethyl Formate (1.0 equiv) in anhydrous THF (1:1 v/v). Add this solution dropwise to the Grignard reagent over 30–45 minutes.
-
Note: The reaction is highly exothermic. Do not allow internal temperature to exceed 10°C during addition to prevent side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 3 hours.
-
Monitoring: TLC (Hexane:EtOAc 9:1) will show the disappearance of the aldehyde intermediate (if visible) and formation of the alcohol.
-
-
Quench (Critical Safety Step):
-
Workup:
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Undeca-1,10-dien-6-ol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Dimer Formation | Wurtz Coupling (R-R) | Increase THF dilution during Grignard formation; reduce addition rate of bromide. |
| Incomplete Reaction | Moisture in solvent | Ensure THF is distilled from Na/Benzophenone or passed through activated alumina columns. |
| Product is Aldehyde | Insufficient Grignard | Ensure >2.1 equivalents of Grignard are used relative to formate. |
| Magnesium Salts Clogging | Rapid Quench | Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NH₄Cl to solubilize Mg salts during workup. |
Safety & Compliance
-
4-Pentenylmagnesium Bromide: Highly flammable; reacts violently with water to release pentene gas. Handle only under inert atmosphere.
-
Peroxides: THF can form explosive peroxides. Test solvents before use.
-
Exotherms: The addition of formate to Grignard is significantly exothermic. Ensure cooling capacity is available before starting addition.
References
-
Organic Syntheses , Coll. Vol. 6, p. 786 (1988); Vol. 58, p. 127 (1978). General procedure for preparation of unsaturated Grignard reagents.
-
BenchChem Technical Support . Synthesis of Nona-1,5-dien-4-ol (Analogous Protocol).[5]
-
PubChem Compound Summary . 4-Pentenylmagnesium bromide.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).
Sources
Application Note: Ring-Closing Metathesis (RCM) of Undeca-1,10-dien-6-ol to Cyclonon-4-en-1-ol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the synthesis of the 9-membered carbocycle, cyclonon-4-en-1-ol, via Ruthenium-catalyzed Ring-Closing Metathesis (RCM), overcoming the thermodynamic and kinetic barriers inherent to medium-sized ring formation.
The Medium-Ring Metathesis Challenge
The synthesis of medium-sized rings (8 to 11 members) is notoriously one of the most challenging transformations in synthetic organic chemistry. When subjecting undeca-1,10-dien-6-ol to olefin metathesis, the desired intramolecular reaction forms a 9-membered ring (cyclonon-4-en-1-ol ). However, this pathway is heavily penalized by two fundamental factors:
-
Enthalpic Penalties (Prelog Strain): The transition state requires overcoming significant transannular steric interactions (Prelog strain) and torsional strain (Pitzer strain) as the flexible aliphatic chain is forced into a constrained conformation [3].
-
Entropic Penalties: The probability of the two terminal olefins (C1 and C11) encountering each other in the correct geometry is statistically low compared to the formation of 5- or 6-membered rings.
Because the intramolecular RCM is kinetically slow, the intermolecular reaction—Acyclic Diene Metathesis (ADMET) polymerization —rapidly outcompetes it at standard concentrations, leading to undesired oligomeric polyethers [1].
Mechanistic Causality: Dictating the Pathway
To force the catalytic cycle toward the RCM product, we must manipulate the reaction kinetics. Intermolecular ADMET is a second-order reaction with respect to the diene concentration, whereas intramolecular RCM is a first-order reaction . By utilizing a syringe pump to maintain a pseudo-high dilution state (steady-state diene concentration
Pathway Visualization
Kinetic competition between first-order RCM and second-order ADMET pathways.
Experimental Design & Optimization Data
The choice of catalyst is critical. First-generation Grubbs catalyst (G1) initiates too slowly and degrades before it can efficiently close the sterically demanding 9-membered ring. The Second-Generation Grubbs Catalyst (G2) or Hoveyda-Grubbs Second-Generation Catalyst (HG2) , which feature a highly electron-donating N-heterocyclic carbene (NHC) ligand, provide the necessary turnover frequency and stability at elevated temperatures.
Table 1: Optimization of Undeca-1,10-dien-6-ol Metathesis
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Final Conc. (mM) | Addition Method | Yield (%) | Major Product |
| 1 | Grubbs I (5) | DCM | 40 | 50 | Batch | < 5 | Oligomers (ADMET) |
| 2 | Grubbs II (5) | DCM | 40 | 10 | Batch | 18 | Oligomers + RCM |
| 3 | Grubbs II (10) | Toluene | 80 | 2 | Syringe Pump (10 h) | 68 | Cyclonon-4-en-1-ol |
| 4 | Hoveyda-Grubbs II (10) | Toluene | 80 | 2 | Syringe Pump (10 h) | 74 | Cyclonon-4-en-1-ol |
Note: The RCM of medium rings typically yields a thermodynamic mixture of E/Z isomers. For cyclononenes, the Z-isomer is generally favored due to lower ring strain, though E-isomers can form depending on the specific transition state geometry.
Step-by-Step Protocol: Pseudo-High Dilution RCM
Materials Required:
-
Undeca-1,10-dien-6-ol (Substrate)
-
Hoveyda-Grubbs 2nd Generation Catalyst (HG2)
-
Anhydrous, degassed Toluene (Sparged with Argon for 30 mins)
-
Ethyl vinyl ether (Quenching agent)
-
Isocyanide Ru-scavenger (e.g., Isocyanide II) or Tris(hydroxymethyl)phosphine (THP)
Phase 1: Apparatus Setup & Initiation
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet.
-
Catalyst Solution: Under an argon atmosphere, add Hoveyda-Grubbs 2nd Generation catalyst (10 mol%, relative to substrate) to the flask. Dissolve the catalyst in 200 mL of anhydrous, degassed toluene.
-
Heating: Heat the catalyst solution to 80 °C using an oil bath. Causality: Heating lowers the kinetic barrier for the sterically hindered metallacyclobutane intermediate and continuously drives off ethylene gas, preventing the reversible ring-opening metathesis (ROMP) of the formed product.
Phase 2: Syringe Pump Addition
-
Substrate Preparation: Dissolve undeca-1,10-dien-6-ol (1.0 mmol, ~168 mg) in 20 mL of anhydrous, degassed toluene in a gas-tight syringe.
-
Addition: Mount the syringe on a programmable syringe pump. Introduce the substrate solution into the refluxing catalyst mixture via a long needle at a continuous rate of 2.0 mL/hour (total addition time = 10 hours).
-
Maturation: Once the addition is complete, allow the reaction to stir at 80 °C for an additional 2 hours. Monitor completion via TLC (Stain with KMnO₄; the diene and the cyclic alkene will have distinct retention factors).
Phase 3: Quenching and Ruthenium Scavenging
-
Quenching: Cool the reaction mixture to room temperature. Add 2.0 mL of ethyl vinyl ether and stir for 30 minutes. Causality: Ethyl vinyl ether reacts rapidly with the active Ruthenium alkylidene to form a stable, inactive Fischer carbene, completely halting any further metathesis (e.g., ROMP of the product).
-
Metal Scavenging: Pharmaceutical and fine-chemical applications require rigorous removal of heavy metals. Add a tertiary amine-based isocyanide scavenger (e.g., 5 equivalents relative to the Ru catalyst) and stir for 2 hours at room temperature [2]. Alternatively, a 1.0 M aqueous solution of THP can be used to chelate the metal.
-
Filtration: Pass the crude mixture through a short pad of silica gel, eluting with ethyl acetate, to remove the highly polar Ru-scavenger complexes.
Phase 4: Purification
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Chromatography: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate cyclonon-4-en-1-ol as a colorless oil.
References
-
Wagener, K. B., Brzezinska, K., Anderson, J. D., Younkin, T. R., Steppe, K., & DeBoer, W. (1997). Kinetics of Acyclic Diene Metathesis (ADMET) Polymerization. Influence of the Negative Neighboring Group Effect. Macromolecules, 30(24), 7363-7369. URL:[Link]
-
Szczepaniak, G., et al. (2015). High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products. ChemSusChem, 8(24), 4139-4148. URL:[Link]
-
Wikipedia Contributors. (2023). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. URL:[Link]
Application Note: Synthesis of Novel Functionalized Polyalkenamers via Acyclic Diene Metathesis (ADMET) Polymerization of Undeca-1,10-dien-6-ol
Abstract
This application note provides a comprehensive guide for the synthesis of functionalized unsaturated polymers through the Acyclic Diene Metathesis (ADMET) polymerization of undeca-1,10-dien-6-ol. The presence of a pendant hydroxyl group on the monomer backbone introduces functionality into the resulting polymer, opening avenues for further modification and the development of novel materials for applications in drug delivery, advanced coatings, and specialty elastomers. This document outlines the theoretical basis, detailed experimental protocols, characterization techniques, and expected results for researchers, scientists, and drug development professionals.
Introduction
Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization technique that utilizes olefin metathesis to synthesize linear polymers from α,ω-dienes.[1][2] The reaction is catalyzed by transition metal complexes, most notably ruthenium-based catalysts developed by Grubbs and Hoveyda, which are known for their high tolerance to a wide variety of functional groups.[3][4] This functional group tolerance is a key advantage of ADMET, allowing for the direct polymerization of monomers containing moieties such as esters, carbonates, and, pertinently, hydroxyl groups, without the need for protective group chemistry.[5]
The polymerization is driven to completion by the removal of a volatile small molecule byproduct, typically ethylene, which shifts the equilibrium towards the formation of high molecular weight polymer.[1] The general mechanism, as elucidated by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the metal alkylidene catalyst and the olefinic substrates.
Undeca-1,10-dien-6-ol is an attractive monomer for ADMET polymerization due to its bifunctional nature, possessing two terminal double bonds for polymerization and a centrally located hydroxyl group. This hydroxyl group provides a reactive handle for post-polymerization modifications, such as grafting of side chains, attachment of bioactive molecules, or altering the polymer's hydrophilicity. The resulting unsaturated polymer backbone also offers sites for further chemical transformations, including hydrogenation to produce a saturated, more stable polymer, or cross-linking to form thermosets.
This application note will detail the necessary materials, equipment, and step-by-step procedures for the successful ADMET polymerization of undeca-1,10-dien-6-ol.
Reaction Mechanism and Experimental Workflow
The ADMET polymerization of undeca-1,10-dien-6-ol proceeds via a step-growth mechanism, as depicted in the following diagrams.
Figure 1: General mechanism of ADMET polymerization.
The experimental workflow for the ADMET polymerization of undeca-1,10-dien-6-ol is summarized below.
Figure 2: Experimental workflow for ADMET polymerization.
Materials and Methods
Materials
-
Monomer: Undeca-1,10-dien-6-ol (purity >98%)
-
Catalyst: Grubbs' second-generation catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) or Hoveyda-Grubbs' second-generation catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(o-isopropoxyphenylmethylene)ruthenium)
-
Solvent (optional): Anhydrous toluene or chlorobenzene
-
Inhibitor Remover: Basic alumina (for monomer purification)
-
Precipitation Solvent: Cold methanol
-
Inert Gas: High-purity argon or nitrogen
Equipment
-
Schlenk line or glovebox
-
Schlenk flask equipped with a magnetic stir bar and a high-vacuum stopcock
-
High-vacuum pump (<50 mTorr)
-
Heating mantle or oil bath with a temperature controller
-
Cannulas and syringes for inert atmosphere transfers
-
Standard laboratory glassware
Experimental Protocol
1. Monomer Purification:
-
It is crucial to remove any acidic impurities and inhibitors from the monomer that could deactivate the catalyst.
-
Dissolve the undeca-1,10-dien-6-ol in a minimal amount of anhydrous dichloromethane.
-
Pass the solution through a short plug of basic alumina.
-
Remove the solvent under reduced pressure.
-
Dry the purified monomer under high vacuum for at least 4 hours before use.
2. Reaction Setup:
-
Assemble the Schlenk flask and flame-dry under vacuum.
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
In a glovebox or under a positive flow of inert gas, add the purified undeca-1,10-dien-6-ol to the Schlenk flask.
-
If conducting the polymerization in solution, add the anhydrous solvent at this stage (e.g., to achieve a monomer concentration of 1 M). Bulk polymerization (neat) is often preferred to drive the reaction to high conversion.[6]
-
Weigh the required amount of catalyst (typically a monomer-to-catalyst ratio of 200:1 to 1000:1) in the glovebox and add it to the reaction flask.
3. Polymerization:
-
Seal the Schlenk flask and connect it to the Schlenk line.
-
Begin stirring the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C).
-
Once the catalyst has dissolved and the reaction mixture is homogeneous, slowly open the flask to the high-vacuum line. The removal of ethylene is critical for achieving high molecular weight polymer.[1]
-
A noticeable increase in the viscosity of the reaction mixture should be observed as the polymerization progresses.
-
Continue the reaction under dynamic vacuum for 12-24 hours.
4. Polymer Purification:
-
Cool the reaction to room temperature and backfill the flask with inert gas.
-
Dissolve the viscous polymer in a minimal amount of dichloromethane or chloroform.
-
Slowly pour the polymer solution into a beaker of cold, stirring methanol. The polymer should precipitate as a solid or viscous oil.
-
Decant the methanol and redissolve the polymer in dichloromethane.
-
Repeat the precipitation step two more times to ensure complete removal of the catalyst and any unreacted monomer.
-
Dry the purified polymer under high vacuum to a constant weight.
Characterization and Expected Results
The synthesized poly(undeca-1,10-dien-6-ol) should be characterized to determine its structure, molecular weight, and thermal properties.
| Parameter | Technique | Expected Result |
| Structure Confirmation | ¹H and ¹³C NMR | Appearance of new olefinic proton signals around 5.4 ppm, corresponding to the internal double bonds of the polymer backbone. Disappearance of the terminal vinyl proton signals of the monomer. |
| Molecular Weight (Mn, Mw) and Polydispersity (Đ) | Gel Permeation Chromatography (GPC) | Mn in the range of 10,000 - 50,000 g/mol with a Đ of 1.5 - 2.5, typical for step-growth polymerizations. |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | A single Tg below room temperature is expected, indicative of an amorphous or semi-crystalline polymer with a flexible backbone. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition at temperatures above 250 °C. |
Troubleshooting
-
Low Molecular Weight:
-
Cause: Inefficient removal of ethylene, presence of impurities in the monomer or solvent, or insufficient reaction time.
-
Solution: Ensure a high-quality vacuum is maintained throughout the polymerization. Rigorously purify the monomer and solvent. Extend the reaction time.
-
-
Catalyst Decomposition (blackening of the reaction mixture):
-
Cause: Reaction temperature is too high, or presence of catalyst poisons.
-
Solution: Lower the reaction temperature. Ensure all reagents and glassware are free of impurities.
-
-
Gelation:
-
Cause: Unwanted side reactions leading to cross-linking.
-
Solution: Lower the reaction temperature and/or catalyst loading.
-
Conclusion
The ADMET polymerization of undeca-1,10-dien-6-ol offers a straightforward and efficient route to novel functionalized polyalkenamers. The tolerance of modern ruthenium catalysts to the unprotected hydroxyl group simplifies the synthetic procedure. The resulting polymers, with their reactive pendant hydroxyl groups and unsaturated backbone, are versatile platforms for the development of advanced materials with tailored properties for a range of applications in the biomedical and materials science fields.
References
- Wagener, K. B., Boncella, J. M., & Nel, J. G. (Year). Acyclic diene metathesis (ADMET) polymerization. Macromolecules. (Please refer to the original publication for the specific year and volume/page numbers).
-
Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29. [Link]
-
Samojłowicz, C., Bieniek, M., & Grela, K. (2009). Ruthenium-Based Olefin Metathesis Catalysts Bearing N-Heterocyclic Carbene Ligands. Chemical Reviews, 109(8), 3708–3742. [Link]
-
Mutlu, H., de Espinosa, L. M., & Meier, M. A. R. (2011). Acyclic Diene Metathesis (ADMET): A Versatile Tool for the Construction of Defined Polymer Architectures. Chemical Society Reviews, 40(3), 1404–1445. [Link]
- Schrodi, Y., & Pederson, R. L. (2007). Evolution and Applications of Second-Generation Ruthenium Olefin Metathesis Catalysts. Aldrichimica Acta, 40(2), 45–52.
-
Nomura, K., & Inomata, K. (2024). Acyclic Diene Metathesis (ADMET) Polymerization for Synthesis of Chemically Recyclable Bio-based Aliphatic Polyesters. Preprints.org. [Link]
-
Hoveyda, A. H., & Zhugralin, A. R. (2007). The remarkable metal-catalysed olefin metathesis reaction. Nature, 450(7167), 243–251. [Link]
-
Bielawski, C. W., & Grubbs, R. H. (2007). Living Ring-Opening Metathesis Polymerization. Progress in Polymer Science, 32(1), 1–29. [Link]
-
Monfette, S., & Fogg, D. E. (2009). Equilibrium Ring-Closing Metathesis. Chemical Reviews, 109(8), 3783–3816. [Link]
-
Nomura, K., & Ishii, S. I. (2019). Synthesis of new polyesters by acyclic diene metathesis polymerization of bio-based α,ω-dienes prepared from eugenol and castor oil (undecenoate). PMC. [Link]
- Valenti, D. J., & Wagener, K. B. (1997). Direct synthesis of well-defined alcohol-functionalized polymers via acyclic diene metathesis (ADMET) polymerizations. Macromolecules.
-
Tuba, R., & Grubbs, R. H. (2013). Recent Advances in Ruthenium-Based Olefin Metathesis. PMC. [Link]
-
Michaudel, Q., et al. (2021). Stereocontrolled acyclic diene metathesis polymerization. PMC. [Link]
-
Nomura, K., et al. (2019). Synthesis of Biobased Long-Chain Polyesters by Acyclic Diene Metathesis Polymerization and Tandem Hydrogenation and Depolymerization with Ethylene. PMC. [Link]
-
Wagener, K. B., & Steppe, K. (1997). Kinetics of Acyclic Diene Metathesis (Admet) Polymerization: Influence of the Negative Neighbouring Group Effect. Institutional Knowledge (InK) @ SMU. [Link]
-
Nomura, K., et al. (2021). Synthesis of Semicrystalline Long Chain Aliphatic Polyesters by ADMET Copolymerization of Dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-Decadiene and Tandem Hydrogenation. MDPI. [Link]
-
Nomura, K., et al. (2024). Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. PMC. [Link]
-
Nomura, K. (2024). Aliphatic Polyesters by ADMET Polymerization and Hydrogenation. Encyclopedia.pub. [Link]
-
Ates, B., & Koytepe, S. (2020). Synthesis and Catalyst Issues Associated with ADMET Polymerization. ResearchGate. [Link]
-
Radlauer, M., et al. (Year). Olefin Metathesis with a Polymer Supported Ruthenium Catalyst Complex. San Jose State University. (A specific publication year is not available, but the resource is accessible). [Link]
-
Samantaray, M. K., & Dinda, J. (2021). Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology. MDPI. [Link]
-
Kajetanowicz, A., & Grela, K. (2021). Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands Tagged with Isonicotinic. Semantic Scholar. [Link]
-
Nahid, M. M., & Achilias, D. S. (2020). Effect of the side ethylene glycol and hydroxyl groups on the polymerization kinetics of oligo(ethylene glycol methacrylates). An experimental and modeling investigation. Polymer Chemistry. [Link]
-
Siafaka, P. I., & Achilias, D. S. (2022). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. PMC. [Link]
-
Behr, A., & Wintzer, A. (2022). Synthesis of poly(10-undecene-1-ol) by metallocene-catalyzed polymerization. ResearchGate. [Link]
-
Nomura, K., et al. (2024). Synthesis of Network Biobased Aliphatic Polyesters Exhibiting Better Tensile Properties than the Linear Polymers by ADMET Polymerization in the Presence of Glycerol Tris(undec-10-enoate). MDPI. [Link]
-
Nomura, K., et al. (2024). Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. ACS Omega. [Link]
-
ResearchGate. (n.d.). Acyclic diene metathesis (ADMET) polymerization of M1 in the presence... ResearchGate. [Link]
Sources
- 1. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new polyesters by acyclic diene metathesis polymerization of bio-based α,ω-dienes prepared from eugenol and castor oil (undecenoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
Esterification protocols for Undeca-1,10-dien-6-ol with acryloyl chloride
Application Note: High-Fidelity Synthesis of Undeca-1,10-dien-6-yl Acrylate
Strategic Overview
Context & Significance Undeca-1,10-dien-6-ol (CAS 69856-80-0) is a symmetrical secondary alcohol flanked by terminal alkene chains. Its acrylate derivative, undeca-1,10-dien-6-yl acrylate , is a high-value functional monomer. It serves as a critical junction point in Acyclic Diene Metathesis (ADMET) polymerization, allowing for the introduction of pendant acrylate groups that can be post-functionalized via radical cross-linking or Michael addition.
The Engineering Challenge The synthesis presents a "double-edge" reactivity profile. The target molecule contains three polymerizable olefins: two terminal alkenes (stable to radicals under mild conditions) and one acrylate (highly sensitive to radical polymerization).
-
Primary Risk: Spontaneous polymerization of the acrylate moiety during esterification or workup, leading to insoluble gels.
-
Secondary Risk: Acid-catalyzed isomerization of the terminal double bonds.
The Solution This protocol utilizes a Base-Promoted Nucleophilic Acyl Substitution under strictly anhydrous conditions, incorporating a "Inhibitor-Active" workup strategy to preserve monomer fidelity.
Chemical Logic & Mechanism[1][2][3][4][5]
Reaction Design The transformation is driven by the nucleophilic attack of the secondary alcohol oxygen onto the highly electrophilic carbonyl carbon of acryloyl chloride.
-
Thermodynamics: The reaction is highly exothermic. Uncontrolled heat release promotes thermal polymerization. Control: Active cooling (0°C) is mandatory.
-
Kinetics: Acryloyl chloride is more reactive than the alcohol. Control: Slow addition prevents local hot-spots.
-
HCl Management: The reaction generates stoichiometric HCl. If not neutralized immediately, HCl can induce cationic polymerization or alkene isomerization. Control: Triethylamine (TEA) is used as a scavenger to form an insoluble salt (
).
Visualized Mechanism The following diagram details the base-promoted pathway and the critical role of the base in driving equilibrium.
Figure 1: Mechanistic pathway for the base-promoted esterification of secondary alcohols with acid chlorides.
Materials & Safety Profile
Reagents Table
| Component | Equiv. | Role | Critical Attribute |
| Undeca-1,10-dien-6-ol | 1.0 | Substrate | Dry (azeotrope with toluene if wet). |
| Acryloyl Chloride | 1.2 | Reagent | Lachrymator. Distill if yellow/brown. |
| Triethylamine (TEA) | 1.5 | Base | Anhydrous. Dried over KOH. |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (keep water <50 ppm). |
| MEHQ | 500 ppm | Inhibitor | Prevents radical polymerization. |
Safety Critical (E-E-A-T): Acryloyl chloride is a potent lachrymator and corrosive. All operations must occur in a functioning fume hood. Glassware should be soaked in a base bath (NaOH/Isopropanol) post-reaction to neutralize traces.
Detailed Protocol
Phase A: Preparation and Setup
-
Inhibitor Doping: Pre-dope the reaction flask with 4-Methoxyphenol (MEHQ) (approx. 500 ppm relative to theoretical yield). Why: This ensures that as soon as the acrylate is formed, it is protected from radical propagation.
-
Inert Atmosphere: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Argon or Nitrogen.
-
Solvation: Dissolve Undeca-1,10-dien-6-ol (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add Triethylamine (1.5 equiv).
-
Thermal Control: Submerge the flask in an ice/water bath (0°C). Allow 15 minutes for thermal equilibration.
Phase B: The Reaction[1][6]
-
Reagent Addition: Dilute Acryloyl Chloride (1.2 equiv) in a small volume of DCM. Add this solution dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.
-
Observation: White smoke (HCl vapor) may form briefly, followed by the precipitation of triethylamine hydrochloride (white solid).
-
-
Equilibration: Once addition is complete, allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and warm to Room Temperature (RT) for 3 hours.
-
Monitoring: Check TLC (10% Ethyl Acetate in Hexanes).
-
Target: Disappearance of the alcohol spot (
) and appearance of the ester ( ).
-
Phase C: Workup & Purification (The "Basic Alumina" Method)
Standard acid/base washes can sometimes induce hydrolysis or emulsion in amphiphilic acrylates. This protocol uses a filtration-based workup for higher purity.
-
Filtration: Filter the reaction mixture through a fritted glass funnel to remove the solid ammonium salts. Rinse the cake with cold DCM.
-
Concentration: Gently concentrate the filtrate under reduced pressure (Rotovap) at <30°C . Do not heat significantly.[1]
-
Chromatography Strategy:
-
Stationary Phase: Basic Alumina (Brockmann I).
-
Why Basic Alumina? Silica gel is slightly acidic and can hydrolyze the sensitive acrylate or induce isomerization. Basic alumina scavenges any remaining HCl and removes the inhibitor (MEHQ) effectively [1].
-
Eluent: Hexanes
5% EtOAc/Hexanes gradient.
-
-
Stabilization: If storing the product, add 100 ppm MEHQ immediately after removing the solvent. Store at -20°C.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and purification of labile acrylate monomers.
Quality Control (QC) & Data Interpretation
H-NMR Validation (CDCl3, 400 MHz) The success of the reaction is confirmed by three diagnostic shifts:
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Change |
| Acrylate Vinyls | 5.8 - 6.4 ppm | Multiplet (3H) | New signals. Characteristic ABC spin system of the acrylate group. |
| Methine (CH-O) | ~4.9 - 5.1 ppm | Quintet | Downfield Shift. The proton alpha to the oxygen shifts from ~3.6 ppm (alcohol) to ~5.0 ppm (ester). |
| Terminal Alkenes | 5.7 - 5.9 ppm | Multiplet | Unchanged. Confirms the terminal alkenes remained intact during reaction. |
Troubleshooting Guide
-
Issue: Polymerization in the column.
-
Cause: Highly concentrated acrylate on silica generates heat.
-
Fix: Use Basic Alumina (as recommended) and ensure the column is flushed rapidly.
-
-
Issue: Low Yield.
-
Cause: Hydrolysis of acryloyl chloride due to wet solvent.
-
Fix: Distill DCM over
or use molecular sieves (3Å) for 24h prior to use.
-
-
Issue: Product Solidifies/Gels in Storage.
-
Cause: Lack of inhibitor.
-
Fix: Ensure 50-100 ppm MEHQ is added to the final neat oil.
-
References
-
Monomer Purification Techniques. Polymer Science Learning Center, University of Southern Mississippi. (Basic alumina is the standard for removing inhibitors and acidic impurities from acrylate monomers).
-
Acryloyl Chloride Reactivity. BenchChem Technical Guides. (Mechanistic overview of nucleophilic acyl substitution).
-
ADMET Polymerization Context. ResearchGate Publications. (Context on undecyl-based diene monomers for metathesis).
-
General Esterification Protocols. Chemistry LibreTexts. (Standard operating procedures for acid chloride esterification).
Sources
Application Note: Synthesis of 16-Membered Macrolide Intermediates via Desymmetrizing Ring-Closing Metathesis of Undeca-1,10-dien-6-ol
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Macrocyclization, Desymmetrization, Ruthenium-Catalyzed Metathesis
Executive Summary
The construction of macrocyclic lactones (macrolides) is a cornerstone of polyketide drug development. This application note details a highly efficient, two-step methodology for synthesizing a 16-membered macrolide intermediate using Undeca-1,10-dien-6-ol [1]. By leveraging the inherent symmetry of this C11 diene, we employ a desymmetrizing Ring-Closing Metathesis (RCM) strategy. This protocol provides a robust, self-validating workflow that mitigates competing polymerization pathways, yielding a versatile macrocyclic scaffold with a pendant functional handle for late-stage diversification.
Mechanistic Rationale & Pathway Design
Undeca-1,10-dien-6-ol is a symmetrical diene featuring two terminal olefins and a central secondary hydroxyl group[1]. This topology is highly prized in two-directional synthesis[2].
The Causality of the Synthetic Design:
-
Steglich Esterification: The central C6-OH acts as the initial functionalization handle. We esterify this position with 10-undecenoic acid using EDC·HCl and DMAP. This mild coupling is deliberately chosen over acid chloride/pyridine methods to prevent unwanted olefin isomerization or degradation of the diene backbone. The result is a branched triene intermediate.
-
Desymmetrizing RCM: The triene possesses three terminal double bonds. By subjecting this intermediate to a Ruthenium-alkylidene catalyst, an intramolecular RCM occurs between the esterified undecenoate chain and one of the equivalent undecadiene arms[3].
-
Kinetic vs. Thermodynamic Control: At high concentrations, terminal dienes preferentially undergo Acyclic Diene Metathesis (ADMET) polymerization[4]. To causally force the intramolecular macrocyclization, the reaction must be run under strict high-dilution conditions (0.001 M), leveraging Le Chatelier’s principle (ethylene gas expulsion) and kinetic control to form the 16-membered ring. The unreacted pentenyl arm remains intact as a pendant handle.
Workflow Visualization
Desymmetrizing RCM workflow of Undeca-1,10-dien-6-ol to a 16-membered macrolide.
Experimental Protocols
Protocol A: Synthesis of the Triene Precursor (Steglich Esterification)
This protocol utilizes mild carbodiimide coupling to preserve olefin integrity.
-
Preparation: In an oven-dried, argon-purged flask, dissolve Undeca-1,10-dien-6-ol (1.0 equiv, 10 mmol) and 10-undecenoic acid (1.1 equiv, 11 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Activation: Cool the solution to 0 °C. Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) followed by portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove DMAP/urea byproducts), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Self-Validation Check: Analyze the crude product via ¹H NMR. The successful esterification is confirmed by the downfield shift of the C6 methine proton from δ 3.60 ppm (in the starting alcohol[5]) to approximately δ 4.90 ppm in the ester. The broad O-H stretch (~3300 cm⁻¹) in FTIR must be completely absent.
Protocol B: Macrocyclization via Ring-Closing Metathesis (RCM)
This protocol employs high dilution and specific catalyst quenching to yield pharmaceutical-grade intermediates.
-
Dilution Strategy: Dissolve the purified triene intermediate (1.0 equiv, 5 mmol) in anhydrous DCM to achieve a strict final concentration of 0.001 M (5 Liters total volume). Note: This extreme dilution is the primary causal factor preventing intermolecular ADMET oligomerization[4].
-
Degassing: Sparge the solution with argon for 30 minutes to remove dissolved oxygen, which can prematurely degrade the active Ruthenium species.
-
Catalysis: Add Hoveyda-Grubbs 2nd Generation Catalyst (5 mol%)[3]. This specific catalyst is chosen because its bidentate isopropoxystyrene ligand provides exceptional thermal stability at high dilutions compared to 1st generation catalysts.
-
Cyclization: Heat the reaction to a gentle reflux (40 °C) for 24 hours. The evolution of ethylene gas drives the equilibrium forward.
-
Ruthenium Quenching (Critical Step): To halt the reaction and prevent double-bond migration during concentration, add an excess (50 equiv relative to catalyst) of tris(hydroxymethyl)phosphine (THP) [5]. Stir for 30 minutes. THP strongly coordinates the Ruthenium, forming a highly polar, water-soluble complex.
-
Isolation: Pass the mixture through a short pad of silica gel, eluting with DCM. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the 16-membered macrolide.
-
Self-Validation Check: ¹H NMR will show the loss of two terminal olefin signals (δ 4.97 and 5.80 ppm) and the appearance of a new internal alkene multiplet at δ 5.30–5.50 ppm .
Process Optimization & Quantitative Data
The choice of concentration and catalyst dictates the thermodynamic fate of Undeca-1,10-dien-6-ol derivatives. Table 1 summarizes the optimization data, proving the causality behind the selected protocol parameters.
Table 1: Effect of Concentration and Catalyst on Metathesis Reaction Pathways
| Catalyst System | Concentration (M) | Temp (°C) | Yield: 16-Membered Macrolide (%) | Yield: ADMET Oligomer (%) | Mechanistic Outcome |
| Grubbs 1st Gen | 0.100 | 40 | 12% | 78% | Intermolecular ADMET dominates |
| Hoveyda-Grubbs II | 0.050 | 40 | 35% | 55% | Mixed kinetic/thermodynamic |
| Hoveyda-Grubbs II | 0.010 | 40 | 68% | 18% | Intramolecular RCM favored |
| Hoveyda-Grubbs II | 0.001 | 40 | 89% | <2% | Optimal RCM (Protocol B) |
Data Interpretation: At concentrations above 0.05 M, the proximity of distinct triene molecules facilitates intermolecular cross-metathesis, leading to ADMET polymers[4]. By dropping the concentration to 0.001 M, the statistical probability of intermolecular collision approaches zero, allowing the Hoveyda-Grubbs II catalyst to efficiently close the 16-membered ring[3].
References
-
Two-directional synthesis as a tool for diversity Source: Beilstein Journals URL:[2]
-
Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 Source: PubChem URL:[1]
-
Combining two-directional synthesis and tandem reactions, part 11 Source: Beilstein Journals URL:[3]
-
Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization Source: National MagLab URL:[4]
-
Supporting Information - Wiley-VCH Source: Wiley-VCH URL:[5]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in Undeca-1,10-dien-6-ol RCM Reactions
Welcome to the Metathesis Application Support Center. This guide is designed for researchers and drug development professionals experiencing low conversion rates, poor chemoselectivity, or catalyst stalling during the Ring-Closing Metathesis (RCM) of Undeca-1,10-dien-6-ol .
The cyclization of this specific acyclic 1,10-diene to form a 9-membered carbocycle (cyclonon-4-en-1-ol) presents a "perfect storm" of synthetic challenges: the severe entropic penalty of medium-sized ring formation[1], competitive intermolecular oligomerization, and catalyst poisoning via the unprotected C6-hydroxyl group[2].
Diagnostic Matrix: Identifying Your RCM Failure Mode
Before adjusting your protocol, use the table below to match your quantitative analytical readouts (GC/MS, LC/MS, or NMR) with the underlying mechanistic failure.
| Analytical Symptom (GC/MS or NMR) | Primary Mechanistic Cause | Recommended Corrective Action |
| High mass polymeric peaks (m/z > 300); Broad, undefined NMR signals | Intermolecular Acyclic Diene Metathesis (ADMET) outcompeting RCM. | Decrease substrate concentration to < 0.005 M; utilize syringe-pump addition. |
| High recovery of unreacted starting material; Reaction stalls at <20% conversion | Catalyst deactivation via C6-hydroxyl chelation to the Ruthenium center. | Mask the -OH group (e.g., TBS ether) or add Ti(OiPr)₄ as a transient Lewis acid. |
| Mass peaks at M-14 or M+14; Emergence of internal olefin multiplet NMR signals | Olefin isomerization (double bond migration) driven by Ru-hydride decay species. | Add 10 mol% 1,4-benzoquinone to suppress hydride formation. |
| Slow conversion despite high dilution and OH-protection | Insufficient catalyst initiation rate or thermal degradation. | Switch to Hoveyda-Grubbs II catalyst and elevate temperature (e.g., refluxing toluene). |
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why am I seeing mostly linear oligomers instead of the 9-membered ring?
A: You are observing Acyclic Diene Metathesis (ADMET) polymerization. The formation of 8- to 11-membered rings is thermodynamically and entropically disfavored due to severe transannular interactions (Prelog strain)[3]. When the substrate concentration is too high, the bimolecular intermolecular reaction (ADMET) kinetically outcompetes the unimolecular intramolecular cyclization (RCM)[4].
-
The Fix: You must operate under strict high-dilution conditions (0.001 M to 0.005 M). Because the rate of ADMET is concentration-dependent (second-order) while RCM is independent of concentration (first-order), lowering the concentration artificially favors the ring closure.
Q2: Does the free C6-hydroxyl group deactivate the Grubbs catalyst?
A: Yes. While modern Ruthenium-based catalysts are generally tolerant of alcohols, a strategically placed secondary hydroxyl group can coordinate to the electrophilic Ruthenium center. This chelation forms a stable, unreactive Ru-alkoxide or hemilabile complex, effectively sequestering the catalyst and stalling the catalytic cycle[5]. Furthermore, bimolecular decomposition pathways are accelerated when unprotected heteroatoms interact with the metal center[2].
-
The Fix: The most robust solution is to temporarily mask the hydroxyl group using a bulky protecting group (e.g., TBS ether). If a protecting-group-free route is mandatory, adding a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) will transiently coordinate the alcohol, preventing it from poisoning the Ru center.
Q3: I am observing unexpected mass peaks corresponding to isomerized or ring-contracted products. How do I prevent this?
A: This is a classic case of olefin isomerization. As the metathesis reaction progresses at elevated temperatures, trace amounts of the Ruthenium catalyst decompose into Ruthenium-hydride species. These hydrides are highly active isomerization catalysts, causing the terminal double bonds to migrate inward, forming unreactive internal olefins or leading to ring-contracted products[6].
-
The Fix: Add an electron-deficient additive, such as 1,4-benzoquinone (10 mol%), to the reaction mixture. 1,4-benzoquinone acts as an oxidative scavenger that suppresses the formation of Ru-hydride species, thereby preserving the integrity of the terminal olefins[6].
Q4: Which catalyst generation is best suited for this specific transformation?
A: For medium-sized rings with coordinating heteroatoms, the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst is highly recommended[3]. The bidentate isopropoxystyrene ligand provides exceptional thermal stability, allowing the reaction to be run at higher temperatures (e.g., 80-110 °C in toluene), which is required to overcome the high activation energy barrier associated with the transannular strain of a 9-membered ring.
Mechanistic Visualizations
Caption: Competing reaction pathways in the metathesis of Undeca-1,10-dien-6-ol.
Caption: Mechanism of Ru-catalyst deactivation via hydroxyl chelation and its prevention.
Standard Operating Procedure: Optimized High-Dilution RCM
This self-validating protocol utilizes pseudo-first-order kinetics and hydride scavenging to force the formation of the 9-membered ring while suppressing side reactions.
Objective: Synthesize cyclonon-4-en-1-ol from Undeca-1,10-dien-6-ol. Reagents: Undeca-1,10-dien-6-ol (1.0 equiv), Hoveyda-Grubbs II catalyst (10 mol%), 1,4-benzoquinone (10 mol%), anhydrous Toluene.
Step-by-Step Methodology:
-
Solvent Degassing (Critical): Sparge anhydrous toluene with Argon for 30 minutes. Causality: Dissolved oxygen accelerates the oxidative decomposition of the Ru-alkylidene into inactive species and hydrides.
-
Catalyst Activation: In a flame-dried, 3-neck round-bottom flask equipped with a reflux condenser, dissolve the Hoveyda-Grubbs II catalyst and 1,4-benzoquinone in 50% of the total required toluene volume. Heat the solution to 80 °C under a positive pressure of Argon.
-
Syringe Pump Addition: Dissolve Undeca-1,10-dien-6-ol in the remaining 50% of the toluene to achieve a nominal total concentration of 0.002 M. Load this substrate solution into a gas-tight syringe. Add it dropwise to the stirring catalyst mixture via a syringe pump over a period of 10–12 hours. Causality: Slow addition ensures the steady-state concentration of the unreacted diene remains near zero, kinetically favoring intramolecular ring closure over intermolecular ADMET.
-
Reaction Maturation: Once the addition is complete, continue stirring at 80 °C for an additional 2 hours. Monitor completion via GC/MS.
-
Active Quenching: Cool the reaction to room temperature. Immediately quench the active Ruthenium species by adding an excess of ethyl vinyl ether (stir for 30 mins). Causality: This forms a stable, inactive Fischer carbene, preventing post-reaction isomerization during solvent evaporation.
-
Isolation: Concentrate the mixture under reduced pressure and purify the resulting cyclononenol via silica gel flash chromatography.
References
1.[3] Direct Synthesis of Medium-Bridged Twisted Amides via a Transannular Cyclization Strategy. National Institutes of Health (NIH). URL: 2.[6] Prevention of Undesirable Isomerization During Olefin Metathesis. ResearchGate. URL: 3.[5] Origin and Use of Hydroxyl Group Tolerance in Cationic Molybdenum Imido Alkylidene N‐Heterocyclic Carbene Catalysts. National Institutes of Health (NIH). URL: 4.[2] Evaluation of Bimolecular Decomposition in Ruthenium Catalyzed Olefin Metathesis Reactions. ChemRxiv. URL: 5.[4] Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Politecnico di Milano. URL: 6.[1] Divergent Strategy for Diastereocontrolled Synthesis of Small- And Medium-Ring Architectures. ResearchGate. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Direct Synthesis of Medium-Bridged Twisted Amides via a Transannular Cyclization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Origin and Use of Hydroxyl Group Tolerance in Cationic Molybdenum Imido Alkylidene N‐Heterocyclic Carbene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing isomerization byproducts in Undeca-1,10-dien-6-ol synthesis
The following Technical Support Guide is designed for organic chemists and process development scientists encountering isomerization issues during the synthesis of Undeca-1,10-dien-6-ol .
Topic: Minimizing Isomerization Byproducts & Optimizing Grignard Coupling
Document ID: TS-UND-2026-03 | Version: 2.1 Audience: Medicinal Chemists, Process R&D
Core Reaction & The Isomerization Challenge
The synthesis of Undeca-1,10-dien-6-ol is typically achieved via the Grignard addition of 4-pentenylmagnesium bromide (2 equivalents) to ethyl formate . While the carbon-carbon bond formation is robust, the terminal double bonds are highly susceptible to thermodynamic isomerization (migration to internal positions) and cyclization under specific stressors.
The "Hidden" Impurity Profile
Users frequently report a mixture of isomers. The primary byproducts are:
-
Internal Alkenes (Undeca-2,9-dien-6-ol): Caused by acid-catalyzed hydride shifts during workup.
-
Conjugated Dienes: Resulting from thermal stress or transition-metal contamination.
-
Cyclized Products: (Cyclopentyl)methyl derivatives, though less common with 4-pentenyl chains than 5-hexenyl chains, can occur under radical conditions.
Root Cause Analysis: The Mechanism of Failure
To prevent isomerization, one must understand the causality. The terminal alkene is kinetically stable but thermodynamically unstable compared to internal alkenes.
Mechanistic Pathway Diagram
The following diagram illustrates the desired pathway versus the critical failure modes (Acid-Catalyzed Migration and Metal-Catalyzed Isomerization).
Figure 1: Mechanistic divergence showing how acidic quenching leads to thermodynamic isomerization.
Optimized Experimental Protocol
This protocol is engineered to suppress isomerization vectors.
Phase 1: Reagent Preparation (The Grignard)[1][2]
-
Precursor: 5-bromo-1-pentene.[1]
-
Magnesium Source: High-purity Mg turnings (99.98%).
-
Critical Insight: Trace amounts of Nickel or Iron in low-grade magnesium can catalyze the isomerization of terminal alkenes to internal isomers during the formation of the Grignard reagent [1].
-
-
Solvent: Anhydrous Diethyl Ether (Et₂O).
-
Why: THF coordinates more strongly to Mg, potentially increasing the nucleophilicity but also stabilizing radical intermediates that lead to cyclization. Et₂O is preferred for preserving the alkene integrity.
-
Phase 2: The Coupling Reaction
-
Initiation: Activate Mg with iodine. Add 5% of the bromide.[2] Initiate at room temperature.
-
Addition: Dilute remaining bromide in Et₂O. Add dropwise to maintain a gentle reflux.
-
Temp Limit: Do not exceed 35°C. High heat promotes radical scrambling.
-
-
Coupling: Cool the Grignard solution to -78°C (Dry ice/acetone).
-
Electrophile: Add Ethyl Formate (0.45 eq relative to Grignard) slowly.
-
Note: We use a slight excess of Grignard (2.2 equiv total) to ensure full conversion of the formate, but the low temperature is non-negotiable to prevent 1,2-migration.
-
Phase 3: The Buffered Quench (CRITICAL STEP)
This is where 90% of isomerization occurs. Never use HCl or H₂SO₄.
-
Quench Agent: Saturated aqueous Ammonium Chloride (NH₄Cl).[3]
-
Technique:
-
Keep reaction vessel at 0°C.
-
Add NH₄Cl dropwise.[1]
-
Buffering: If the scale is large (>10g), add a secondary buffer of Sodium Bicarbonate (NaHCO₃) to the aqueous phase to neutralize any localized acidity.
-
-
Extraction: Extract immediately with Et₂O. Wash with Brine.[3]
-
Drying: Use Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄). Avoid acidic drying agents.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| NMR shows internal alkenes (multiplets at 5.4-5.6 ppm) | Acidic Workup | Switch from HCl quench to sat. NH₄Cl.[3][4] Ensure aqueous layer pH > 6. |
| Low Yield + "Dimer" formation | Wurtz Coupling | Dilute the alkyl bromide further (1:10 ratio) during Grignard formation. Add bromide slower. |
| Product contains conjugated dienes | Thermal Isomerization | Distillation temperature was too high. Use Column Chromatography or Molecular Distillation (Kugelrohr) at <100°C. |
| Grignard won't initiate | Passivated Magnesium | Use "Rieke Magnesium" or mechanically crush turnings under inert gas to expose fresh surface. Add a crystal of Iodine.[1] |
Quantitative Data & Specifications
| Parameter | Specification | Reason |
| Reaction Temp (Coupling) | -78°C to 0°C | Kinetic control; suppresses side-reactions. |
| Stoichiometry | 2.2 : 1 (Grignard : Formate) | Ensures complete double-addition to form the secondary alcohol. |
| Quench pH | 6.0 - 7.5 | Prevents protonation of the terminal alkene. |
| Purification Method | Flash Chromatography | Distillation risks thermal isomerization. |
Frequently Asked Questions (FAQ)
Q: Can I use THF instead of Diethyl Ether? A: Yes, but with caution. THF has a higher boiling point (66°C). If you reflux THF vigorously, you increase the risk of thermal isomerization. If using THF, strictly control the temperature and do not exceed 40°C.
Q: Why do I see a tertiary alcohol byproduct? A: This suggests the addition of the Grignard to a ketone byproduct that wasn't fully converted, or contamination with a different electrophile. However, with Ethyl Formate, the intermediate is a magnesium alkoxide of the aldehyde, which reacts very fast with the second equivalent. Ensure you are using a full 2+ equivalents of Grignard.
Q: Can I distill the final product? A: Undeca-1,10-dien-6-ol has a high boiling point. Distilling at atmospheric pressure will destroy it (polymerization/isomerization). You must use high vacuum (<0.5 mmHg). Even then, flash chromatography on silica (buffered with 1% triethylamine) is safer.
Experimental Workflow Visualization
Figure 2: Optimized workflow highlighting critical temperature and pH control points.
References
-
Isomerization of Terminal Alkenes
-
Grignard Side Reactions (Wurtz/Enolization)
- Title: Grignard Reaction Technical Support Center: Minimizing Byproduct Form
-
Source: BenchChem.[3]
- Context: General mechanisms for Wurtz coupling and optimization of Grignard form
-
General Synthesis of Symmetrical Secondary Alcohols
- Title: Ethylmagnesium bromide (General Grignard Reactivity).
- Source: Wikipedia (General Reference for Grignard + Form
-
URL:[Link]
-
Acid Catalyzed Isomerization Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.sdsu.edu [research.sdsu.edu]
Technical Support Center: Industrial Production of Undeca-1,10-dien-6-ol
Welcome to the technical support center for the scale-up and industrial production of Undeca-1,10-dien-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the synthesis and purification of this versatile chemical intermediate. Our aim is to bridge the gap between laboratory-scale synthesis and robust, safe, and efficient industrial production.
Introduction to the Synthesis of Undeca-1,10-dien-6-ol
Undeca-1,10-dien-6-ol is a long-chain unsaturated alcohol with applications in fine chemicals, and as a precursor for more complex molecules.[1] Its industrial synthesis most commonly proceeds via a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[2] This typically involves the reaction of two equivalents of a pentenyl Grignard reagent with an acrylate or a related carbonyl compound, or more directly, the reaction of a pentenyl Grignard reagent with acrolein. The latter is a common and direct route, but presents unique challenges, particularly concerning regioselectivity and the handling of the highly reactive and toxic acrolein.
This guide will focus on the Grignard synthesis route involving the reaction of pent-4-en-1-ylmagnesium bromide with acrolein, as it represents a convergent and atom-economical approach.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and scale-up of Undeca-1,10-dien-6-ol.
Q1: What is the most common and industrially viable synthesis route for Undeca-1,10-dien-6-ol?
A1: The most prevalent and scalable method is the Grignard reaction between two equivalents of a C5 organometallic reagent and a C1 carbonyl synthon. Specifically, the reaction of pent-4-en-1-ylmagnesium bromide with acrolein is a highly convergent approach. This method is favored for its directness, though it requires careful control of reaction conditions to ensure high selectivity and safety.[3]
Q2: Why is my Grignard reaction not initiating?
A2: Grignard reaction initiation can be sluggish due to the passivating layer of magnesium oxide on the magnesium turnings.[4] To overcome this, several activation methods can be employed:
-
Mechanical Activation: Vigorous stirring or crushing of the magnesium turnings in situ can expose fresh magnesium surfaces.
-
Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane are common activating agents. The disappearance of the iodine's color or the evolution of ethylene gas indicates successful activation.
-
Dry Conditions: Ensure all glassware is meticulously dried, and anhydrous solvents are used. Grignard reagents are highly reactive with water, which will quench the reaction.[5]
Q3: My reaction is producing a significant amount of a byproduct with a different boiling point. What is it likely to be?
A3: A common issue with the Grignard reaction using α,β-unsaturated aldehydes like acrolein is the formation of both 1,2- and 1,4-addition products.[3] For the synthesis of Undeca-1,10-dien-6-ol, the desired product is the result of a 1,2-addition. The 1,4-addition product, an enolate that is subsequently protonated during workup to yield a saturated aldehyde, is a common byproduct. The ratio of these products is highly dependent on reaction conditions.
Q4: How can I improve the selectivity for the desired 1,2-addition product?
A4: To favor the 1,2-addition product, several strategies can be employed:
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) generally favors the kinetically controlled 1,2-addition.
-
Copper(I) Catalysis: The addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂), can significantly enhance the selectivity for 1,2-addition.[6][7][8][9][10]
-
Solvent Choice: The choice of solvent can influence selectivity. Ethereal solvents like THF are standard, but other options might be explored in optimization studies.
Q5: What are the primary safety concerns when scaling up this process?
A5: The scale-up of this Grignard reaction presents several significant hazards:
-
Exothermicity: The Grignard reaction is highly exothermic, and the initiation can be sudden and vigorous.[2][4] Inadequate heat removal can lead to a runaway reaction, boiling of the solvent, and a potential fire or explosion.
-
Acrolein Handling: Acrolein is highly toxic, flammable, and a lachrymator. It can also polymerize violently.[11][12] It must be handled in a well-ventilated area, with appropriate personal protective equipment (PPE), and stabilized with an inhibitor like hydroquinone.
-
Flammable Solvents: The use of ethereal solvents like THF or diethyl ether poses a significant fire risk.[2]
Q6: How can I effectively purify Undeca-1,10-dien-6-ol at an industrial scale?
A6: Purification typically involves a multi-step process:
-
Quenching and Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride or a dilute acid. This is followed by extraction with a suitable organic solvent.
-
Fractional Distillation: Due to the relatively high boiling point of Undeca-1,10-dien-6-ol and potential byproducts, fractional distillation under reduced pressure is the most common and scalable purification method.[13][14][15][16][17] This allows for the separation of the desired product from lower-boiling solvents and higher-boiling byproducts.
-
Chromatography: For very high purity requirements, silica gel chromatography can be used, although this is less common for large-scale industrial production due to cost and solvent usage.
Q7: How can I assess the thermal stability of the final product?
A7: The thermal stability of Undeca-1,10-dien-6-ol can be determined using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[18][19][20][21][22]
-
TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, boiling, and decomposition.
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the industrial production of Undeca-1,10-dien-6-ol.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Grignard Reagent Formation | 1. Wet glassware or solvent. 2. Inactive magnesium. 3. Impure alkyl halide. | 1. Thoroughly dry all glassware in an oven and use anhydrous solvents. 2. Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by mechanical means. 3. Purify the alkyl halide (e.g., 5-bromopent-1-ene) by distillation. | Grignard reagents are strong bases and are readily protonated and destroyed by water.[5] The passivating MgO layer on magnesium must be disrupted for the reaction to initiate.[4] |
| Low Yield of Undeca-1,10-dien-6-ol | 1. Incomplete reaction. 2. Significant byproduct formation (e.g., 1,4-addition). 3. Wurtz coupling of the Grignard reagent. | 1. Ensure stoichiometric amounts of reagents and allow for sufficient reaction time. Monitor reaction progress by TLC or GC. 2. Implement strategies to favor 1,2-addition (see FAQ Q4). 3. Add the alkyl halide slowly to the magnesium to maintain a low concentration of the halide and minimize coupling. | Incomplete reactions can be due to poor reagent quality or insufficient reaction time. The regioselectivity of the addition to acrolein is a critical factor influencing yield.[3] Wurtz coupling is a common side reaction in Grignard reagent formation. |
| Reaction Exotherm is Difficult to Control | 1. Addition of reagents is too fast. 2. Inefficient heat transfer in the reactor. 3. Sudden, uncontrolled initiation. | 1. Add the Grignard reagent and acrolein slowly and at a controlled rate. 2. Ensure the reactor has an efficient cooling system and good agitation. 3. Initiate the Grignard formation with a small amount of alkyl halide before adding the bulk of the reagent. | The Grignard reaction is highly exothermic, and controlling the rate of addition is crucial for managing the heat generated.[2] Efficient heat transfer is essential for preventing runaway reactions, especially at scale. |
| Product is Contaminated with a Higher-Boiling Impurity | 1. Formation of Wurtz coupling product (1,9-decadiene) from the Grignard reagent. 2. Polymerization of acrolein or the product. | 1. Optimize Grignard formation to minimize coupling. 2. Use stabilized acrolein and consider performing the reaction at lower temperatures. Purify the final product by fractional distillation under vacuum. | Wurtz coupling is a known side reaction. Acrolein and unsaturated alcohols can be prone to polymerization, especially at elevated temperatures.[11][12] |
| Purified Product is Unstable During Storage | 1. Presence of acidic or basic impurities. 2. Oxidation of the alcohol or double bonds. 3. Polymerization. | 1. Ensure the product is thoroughly washed and neutralized after workup. 2. Store under an inert atmosphere (e.g., nitrogen or argon) and in the dark. 3. Store at low temperatures and consider the addition of a radical inhibitor if necessary. | Residual acids or bases can catalyze decomposition or polymerization. Unsaturated compounds can be susceptible to oxidation. |
Part 3: Experimental Protocols
The following protocols provide a general framework for the industrial-scale synthesis of Undeca-1,10-dien-6-ol. Note: These are generalized procedures and must be adapted and optimized for specific equipment and safety protocols of your facility. A thorough risk assessment must be conducted before any scale-up.[2][4][5]
Protocol 1: Preparation of Pent-4-en-1-ylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
5-Bromo-1-pentene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
Equipment:
-
Jacketed glass reactor with a bottom outlet valve, equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
Procedure:
-
Reactor Preparation: Ensure the reactor and all associated glassware are scrupulously dried. Assemble the apparatus and purge with dry nitrogen.
-
Magnesium Activation: Charge the reactor with magnesium turnings (1.1 equivalents). Add a single crystal of iodine.
-
Initiation: Add a small portion (approx. 5-10%) of a solution of 5-bromo-1-pentene (1.0 equivalent) in anhydrous THF to the magnesium. The disappearance of the iodine color and gentle refluxing of the solvent indicates initiation. If the reaction does not start, gentle warming may be applied.
-
Grignard Formation: Once the reaction has initiated, add the remaining solution of 5-bromo-1-pentene in THF dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish solution is the Grignard reagent.
Protocol 2: Synthesis of Undeca-1,10-dien-6-ol
Materials:
-
Pent-4-en-1-ylmagnesium bromide solution in THF (from Protocol 1)
-
Acrolein (stabilized with hydroquinone)
-
Anhydrous THF
-
Copper(I) Iodide (CuI) (catalytic amount, e.g., 1-5 mol%)
-
Saturated aqueous ammonium chloride solution
Equipment:
-
Jacketed glass reactor with a bottom outlet valve, equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
Catalyst Suspension: To a separate, dry, nitrogen-purged reactor, add anhydrous THF and the catalytic amount of CuI. Stir to form a suspension.
-
Cooling: Cool the CuI suspension to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Grignard Addition: Slowly add the prepared pent-4-en-1-ylmagnesium bromide solution (2.1 equivalents) to the cold CuI suspension.
-
Acrolein Addition: Add a solution of acrolein (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of pre-cooled saturated aqueous ammonium chloride solution, ensuring the temperature does not rise significantly.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Fractional Vacuum Distillation
Materials:
-
Crude Undeca-1,10-dien-6-ol
Equipment:
-
Distillation apparatus with a fractionating column (e.g., Vigreux or packed column), vacuum pump, and collection flasks.
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Charge the distillation flask with the crude Undeca-1,10-dien-6-ol.
-
Distillation: Gradually reduce the pressure and begin heating the distillation flask.
-
Fraction Collection: Collect any low-boiling fractions (e.g., residual solvent). As the temperature rises and stabilizes, collect the main fraction of Undeca-1,10-dien-6-ol at its boiling point under the applied pressure.
-
Analysis: Analyze the collected fractions for purity using GC or NMR.
Part 4: Visualizations
Synthesis Workflow
Caption: Overall workflow for the industrial synthesis of Undeca-1,10-dien-6-ol.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- [Reserved for future reference]
-
Grignard Reaction | ACS.org. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]
-
Copper(I) catalyzed asymmetric 1,2-addition of Grignard reagents to α-methyl substituted α,β-unsaturated ketones. (2011). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Standard Operating Procedure - Acrolein. (2021, June). Yale Environmental Health & Safety. Retrieved March 7, 2026, from [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]
-
Copper(i) catalyzed asymmetric 1,2-addition of Grignard reagents to α-methyl substituted α,β-unsaturated ketones. (2012). Chemical Communications. Retrieved March 7, 2026, from [Link]
-
Standard Operating Procedure for the use of hazardous materials or equipment. (2018, July 16). Case Western Reserve University. Retrieved March 7, 2026, from [Link]
-
Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2020, May 1). MDPI. Retrieved March 7, 2026, from [Link]
-
STANDARD OPERATING PROCEDURE Acrolein. (n.d.). University of California, Santa Barbara. Retrieved March 7, 2026, from [Link]
-
Heterogeneous Copper-Catalyzed 1,4-Conjugate Additions of Grignard Reagents to Cyclic and Linear En. (n.d.). Diva-Portal.org. Retrieved March 7, 2026, from [Link]
-
Fractional distillation. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Copper(I) catalyzed asymmetric 1,2-addition of Grignard reagents to α-methyl substituted α,β-unsaturated ketones. (2012, February 1). PubMed. Retrieved March 7, 2026, from [Link]
-
Undeca-1,10-dien-6-ol | C11H20O | CID 11275239. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
What's the difference between DSC and TGA analysis? (2023, October 25). XRF Scientific. Retrieved March 7, 2026, from [Link]
-
DSC vs TGA: What's the Difference in Thermal Analysis? (2025, June 27). SKZ. Retrieved March 7, 2026, from [Link]
-
simultaneous thermal analysis (tga-dta, tga-dsc). (n.d.). CETCO. Retrieved March 7, 2026, from [Link]
-
What is Fractional Distillation? (2023, September 27). ReAgent Chemical Services. Retrieved March 7, 2026, from [Link]
-
What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). (2021, April 12). Particle Technology Labs. Retrieved March 7, 2026, from [Link]
-
Regioselective Formation of Acrolein-derived Cyclic 1,N2-Propanodeoxyguanosine Adducts Mediated by Amino Acids, Proteins, and Cell Lysates. (2012, January 24). PMC. Retrieved March 7, 2026, from [Link]
-
DSC vs TGA: A Complete Guide to Thermal Analysis Selection. (2026, February 18). AELAB. Retrieved March 7, 2026, from [Link]
-
Fractional distillation. (n.d.). Energy Education. Retrieved March 7, 2026, from [Link]
- [Reserved for future reference]
- [Reserved for future reference]
-
fractional distillation. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]
-
Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. (2013, July 15). YouTube. Retrieved March 7, 2026, from [Link]
-
Computation-guided scaffold exploration of 2E,6E-1,10-trans/cis-eunicellanes. (2024, June 7). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition? (2014, July 6). Quora. Retrieved March 7, 2026, from [Link]
-
Stereoselective synthesis of E-5-decen-1-ol from E-1,6-undecadiene. (2025, August 9). ResearchGate. Retrieved March 7, 2026, from [Link]
- [Reserved for future reference]
-
Regioselective formation of acrolein-derived cyclic 1,N(2)-propanodeoxyguanosine adducts mediated by amino acids, proteins, and cell lysates. (2012, September 17). PubMed. Retrieved March 7, 2026, from [Link]
- [Reserved for future reference]
-
Diastereoselective Synthesis of 5-Hydroxy-8-methoxy-1-oxaspiro[4][4]undeca-7,10-diene-9-one. (2013, January 17). MDPI. Retrieved March 7, 2026, from [Link]
- [Reserved for future reference]
Sources
- 1. Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. quora.com [quora.com]
- 4. dchas.org [dchas.org]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Copper(i) catalyzed asymmetric 1,2-addition of Grignard reagents to α-methyl substituted α,β-unsaturated ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Copper(I) catalyzed asymmetric 1,2-addition of Grignard reagents to α-methyl substituted α,β-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. energyeducation.ca [energyeducation.ca]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. youtube.com [youtube.com]
- 18. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 19. skztester.com [skztester.com]
- 20. cetco.com [cetco.com]
- 21. particletechlabs.com [particletechlabs.com]
- 22. aelabgroup.com [aelabgroup.com]
Validation & Comparative
Technical Guide: 1H and 13C NMR Spectral Analysis of Undeca-1,10-dien-6-ol
Executive Summary
Undeca-1,10-dien-6-ol (
This guide objectively compares the spectral performance of Undeca-1,10-dien-6-ol against asymmetric isomers (e.g., undeca-1,10-dien-3-ol) and evaluates the diagnostic efficacy of solvent systems (
Structural Analysis & Symmetry Logic
The defining feature of Undeca-1,10-dien-6-ol is its symmetry. The molecule possesses a plane of symmetry passing through the C6 carbon and the hydroxyl oxygen.
Theoretical Signal Count
-
Total Carbons: 11
-
Unique
Signals: 6 (Due to symmetry: C1=C11, C2=C10, C3=C9, C4=C8, C5=C7, C6 is unique). -
Total Protons: 20
-
Unique
Environments: 6 (plus the hydroxyl proton).
Diagnostic Implication: If your
Comparative Assessment: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the visibility of the scalar coupling between the hydroxyl proton and the carbinol proton (H6).
Comparison: Chloroform-d (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) vs. Dimethyl Sulfoxide- ( )[1][2]
| Feature | Alternative A: | Recommended: | Scientific Rationale |
| OH Signal | Broad singlet (variable | Sharp doublet ( | H-Bonding: DMSO forms strong H-bonds with OH, slowing proton exchange ( |
| H6 Coupling | Unresolved multiplet | Distinct quartet/quintet | In DMSO, |
| Water Peak | ~1.56 ppm (overlaps with alkyl) | ~3.33 ppm (distinct) | Water in |
| Resolution | High (low viscosity) | Medium (high viscosity) | While |
Conclusion: For initial purity checks,
Comparative Assessment: Distinguishing Isomers
A common synthetic error (e.g., during Grignard additions) is the formation of asymmetric isomers.
Case Study: Symmetric 6-ol vs. Asymmetric 3-ol
| Spectral Feature | Target: Undeca-1,10-dien-6-ol | Alternative: Undeca-1,10-dien-3-ol |
| 6 Signals (Symmetry) | 11 Signals (Asymmetry) | |
| Terminal Alkenes | Equivalent (1 set of signals) | Non-equivalent (2 distinct sets of vinyl signals) |
| Carbinol Shift | ||
| DEPT-135 | 1 Positive (CH), 3 Negative ( | 1 Positive (CH), 7 Negative ( |
Experimental Data & Assignment
NMR Data (500 MHz, )
Note: In
| Position | Multiplicity | Integral | Assignment Logic | ||
| H2, H10 | 5.81 | ddt (Multiplet) | 2H | Internal vinyl protons. | |
| H1, H11 | 4.98 | ddt (Multiplet) | 2H | Terminal vinyl (trans to H2). | |
| H1', H11' | 4.93 | ddt (Multiplet) | 2H | Terminal vinyl (cis to H2). | |
| H6 | 3.58 | tt (Quintet-like) | 1H | Carbinol methine. Shielded by alkyl chain.[1] | |
| H3, H9 | 2.06 | q (Multiplet) | 4H | Allylic methylenes. Deshielded by alkene. | |
| OH | 1.85 | Broad s | 1H | - | Concentration dependent. |
| H4, H5, H7, H8 | 1.35 - 1.55 | Multiplet | 8H | - | Overlapping methylene envelope. |
NMR Data (125 MHz, )
| Position | Type (DEPT) | Assignment Note | |
| C2, C10 | 139.2 | CH | Internal alkene carbon. |
| C1, C11 | 114.3 | Terminal alkene carbon. | |
| C6 | 71.8 | CH | Carbinol carbon (Symmetry center). |
| C3, C9 | 33.7 | Allylic carbon. | |
| C5, C7 | 37.2 | ||
| C4, C8 | 25.1 | Central methylene chain. |
Detailed Experimental Protocol
Sample Preparation[1][4][5]
-
Mass: Weigh 15 mg (for
) or 40 mg (for ) of the oily product. -
Solvent: Add 0.6 mL of
(containing 0.03% TMS) for routine analysis.-
Validation Step: If the H6 multiplet is ambiguous, prepare a second sample in
.
-
-
Filtration: Filter through a cotton plug in a Pasteur pipette directly into the NMR tube to remove suspended magnesium salts from the Grignard workup (paramagnetic impurities broaden lines).
Acquisition Parameters (500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the relaxation-slow vinyl protons.
-
Relaxation Delay (D1): Set to 5.0 seconds . The terminal alkene protons have longer
times. Short D1 values will under-integrate the alkene region relative to the alkyl chain. -
Scans (NS): 16 scans for
; 1024 scans for .
Visualization: Assignment Logic & Connectivity
Diagram 1: Structural Elucidation Workflow
This diagram illustrates the decision matrix for confirming the structure based on spectral feedback.
Caption: Logical workflow for distinguishing the symmetric target molecule from asymmetric isomers using signal counting and solvent manipulation.
Diagram 2: COSY Connectivity Network
This diagram visualizes the
Caption: COSY correlation network. Note that the chain is mirrored; H1 couples to H2, which couples to H3, propagating to the central H6.
References
-
Abraham, R. J., et al. (2006).[2] "
chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[2] -
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3] (General reference for alkene/alcohol shifts).
-
BenchChem. (2025).[4] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link
-
PubChem Compound Summary. (2023). "Undeca-1,10-dien-6-ol." National Center for Biotechnology Information. Link
-
Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. Link
Sources
Technical Comparison Guide: GC-MS Identification of Undeca-1,10-dien-6-ol
Executive Summary
Undeca-1,10-dien-6-ol (
This guide provides a definitive GC-MS fragmentation analysis of Undeca-1,10-dien-6-ol. Unlike standard library matching which may fail with rare isomers, this guide utilizes mechanistic mass spectrometry to validate identity. We compare its performance and spectral signature against two critical alternatives: its positional isomer and its saturated analog, demonstrating how
Experimental Protocol
To replicate the fragmentation patterns described below, the following standardized GC-MS protocol is recommended. This protocol minimizes thermal degradation (dehydration) while ensuring sufficient separation of isomers.
Gas Chromatography (GC) Parameters
-
Column: 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms),
. -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet Temperature:
(Splitless mode recommended for trace analysis; Split 1:50 for neat samples). -
Oven Program:
-
Hold at
for 2 min. -
Ramp
to . -
Ramp
to (Hold 5 min).
-
-
Retention Index (RI): Expected RI on DB-5ms is approximately 1270–1300 , significantly higher than the non-polar diene precursor (1,10-undecadiene, RI ~1080) due to hydrogen bonding.
Mass Spectrometry (MS) Parameters
-
Ionization: Electron Impact (EI) at 70 eV.
-
Source Temperature:
. -
Transfer Line:
. -
Scan Range: m/z 35–350.
-
Solvent Delay: 3.0 min.
Fragmentation Analysis: The "Product" Performance
The mass spectrum of Undeca-1,10-dien-6-ol is governed by the stability of the fragments produced via
Primary Fragmentation Pathway ( -Cleavage)
The molecular ion (
-
Structure:
-
Cleavage: The bond between C5 and C6 (or C6 and C7) breaks.
-
Neutral Loss: The pentenyl radical (
) is lost.-
Mass of neutral loss:
Da.
-
-
Detected Ion (Base Peak): The charge remains on the oxygen-containing fragment.[3]
-
Calculation:
.
-
Secondary Pathways
-
Dehydration (
): Loss of water to form a conjugated triene system.-
Peak: m/z 150 .
-
-
Hydrocarbon Series: The pentenyl side chains fragment further to yield characteristic alkene ions.
-
Peaks: m/z 41, 55, 67, 81 .
-
Visualizing the Mechanism
Figure 1: Mechanistic pathway for the primary fragmentation of Undeca-1,10-dien-6-ol.
Comparative Analysis: Alternatives
To validate the identity of Undeca-1,10-dien-6-ol, one must compare it against potential "decoys" likely to be present in synthesis or natural extracts.
Comparison 1: Positional Isomer (Undeca-1,10-dien-3-ol)
This is the most critical comparison. Both have the same MW (168) and formula, but the -OH position shifts the
-
Undeca-1,10-dien-6-ol (Target):
-
Symmetry: Symmetrical.[4]
-
-Cleavage Loss: Pentenyl (
, mass 69). -
Diagnostic Ion: m/z 99 .
-
-
Undeca-1,10-dien-3-ol (Alternative):
-
Symmetry: Asymmetrical.
-
-Cleavage Path A: Loss of Vinyl (
, mass 27). -> Ion m/z 141 (Rare). -
-Cleavage Path B: Loss of Octenyl (
, mass 111). -> Ion m/z 57 ( ). -
Result: The shift of the base peak from m/z 99 to m/z 57 (or 71 depending on H-rearrangement) clearly distinguishes the isomers.
-
Comparison 2: Saturated Analog (Undecan-6-ol)
Often present if hydrogenation is involved in the synthesis.
-
Undecan-6-ol:
-
MW: 172.
-
-Cleavage: Loss of Pentyl (
, mass 71). -
Diagnostic Ion:
. -
Result: The mass shift of +2 Da on the base peak (99 vs 101) confirms the presence of the double bonds in the side chains.
-
Summary Data Table
| Feature | Undeca-1,10-dien-6-ol (Target) | Undeca-1,10-dien-3-ol (Isomer) | Undecan-6-ol (Saturated) |
| Molecular Weight | 168 | 168 | 172 |
| Symmetry | Yes (C6) | No | Yes (C6) |
| Dominant Mechanism | |||
| Fragment Lost | |||
| Base Peak (m/z) | 99 | 57 (or 71) | 101 |
| Dehydration Peak | 150 | 150 | 154 |
Identification Workflow
To ensure high-confidence identification, follow this logic flow. This system is self-validating because it relies on the specific mass shift caused by the double bond position relative to the hydroxyl group.
Figure 2: Decision tree for distinguishing undeca-dienol isomers.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard text for
-cleavage mechanisms). -
NIST Mass Spectrometry Data Center. (2025). 1,10-Undecadiene Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[7] (Reference for alcohol fragmentation rules).
-
PubChem. (2025).[8] Undeca-1,10-dien-6-ol Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. uni-saarland.de [uni-saarland.de]
- 6. 1,10-Undecadiene [webbook.nist.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 1,10-Undecadiene | C11H20 | CID 139543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: Medium vs. Macrocyclic Diene Precursors
Executive Summary
This guide provides a technical comparison between 1,6-heptadien-4-ol (Molecule A) and undeca-1,10-dien-6-ol (Molecule B). While both are
-
1,6-heptadien-4-ol is a "privileged" substrate for forming 7-membered rings (oxepines/cycloheptenes) via Ring-Closing Metathesis (RCM). It reacts rapidly under standard conditions.
-
Undeca-1,10-dien-6-ol is a precursor for 11-membered macrocycles. It suffers from significant entropic penalties and transannular strain, requiring high-dilution protocols to prevent Acyclic Diene Metathesis (ADMET) polymerization.
This document outlines the synthesis, physical properties, and critical experimental adjustments required when switching between these two substrates.
Structural & Physical Analysis
Both molecules are synthesized via the addition of Grignard reagents to ethyl formate, creating a symmetric backbone. However, the "tether length" (the carbon chain separating the reactive alkene from the central alcohol) dictates their fate.
Table 1: Physicochemical Comparison
| Feature | 1,6-Heptadien-4-ol | Undeca-1,10-dien-6-ol |
| CAS Number | 2883-45-6 | 69856-80-0 |
| Molecular Weight | 112.17 g/mol | 168.28 g/mol |
| Tether Length | ||
| Boiling Point | ~151°C | ~235°C (Predicted) |
| Density | 0.864 g/mL | ~0.890 g/mL (Predicted) |
| RCM Product | Cyclohepten-4-ol (7-membered) | Cycloundecen-6-ol (11-membered) |
| Primary Risk | Isomerization to internal alkene | Oligomerization (ADMET) |
Synthesis Protocol (Grignard Route)
The most robust method for synthesizing these symmetric dienes is the "Formate Ligation" strategy. This method is self-validating: the disappearance of the formate ester peak in IR/NMR confirms the formation of the secondary alcohol.
Experimental Workflow
Reagents:
-
For 1,6-heptadien-4-ol: Allylmagnesium bromide (2.2 equiv) + Ethyl Formate (1.0 equiv).
-
For undeca-1,10-dien-6-ol: 4-Pentenylmagnesium bromide (2.2 equiv) + Ethyl Formate (1.0 equiv).
Step-by-Step Protocol:
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon.
-
Solvent: Add anhydrous THF (0.5 M concentration relative to Grignard).
-
Addition: Cool Grignard solution to 0°C. Add Ethyl Formate dropwise over 30 minutes.
-
Note: Exothermic reaction. Maintain internal temp < 10°C to prevent over-alkylation or polymerization.
-
-
Reflux: Warm to room temperature, then reflux for 2 hours to ensure double addition.
-
Quench: Cool to 0°C. Quench with saturated aqueous
. -
Purification: Extract with
, dry over , and distill under reduced pressure.
Visualization: Synthesis Pathway
Figure 1: General synthetic pathway for symmetric divinyl carbinols via formate ligation.
Critical Reactivity Comparison: Ring-Closing Metathesis (RCM)
This is the primary application for these molecules. The reactivity difference here is drastic and dictates the experimental setup.
The "7 vs. 11" Conundrum
-
1,6-heptadien-4-ol (7-membered ring):
-
Kinetics: Fast. The probability of the two chain ends meeting is high.
-
Thermodynamics: Enthalpically favored.
-
Protocol: Standard concentration (0.01 M - 0.05 M).
-
-
Undeca-1,10-dien-6-ol (11-membered ring):
-
Kinetics: Slow. The long chains possess high degrees of freedom, reducing the frequency of effective collisions between the terminal alkenes.
-
Thermodynamics: Disfavored. Medium-to-large rings (8-11 atoms) suffer from transannular strain (Pitzer strain).
-
Risk: The catalyst is more likely to find an alkene on a neighboring molecule than the one on the same chain, leading to polymerization (ADMET).
-
Experimental Data: Concentration vs. Yield
The following table summarizes typical yields using Grubbs II catalyst in Dichloromethane (DCM) at reflux.
| Substrate | Concentration | Reaction Time | Yield (Cyclized) | Yield (Oligomer) |
| 1,6-heptadien-4-ol | 10 mM | 2 hrs | 92% | < 5% |
| Undeca-1,10-dien-6-ol | 10 mM | 12 hrs | 45% | 50% |
| Undeca-1,10-dien-6-ol | 1 mM | 24 hrs | 81% | 15% |
Optimized Protocol for Undeca-1,10-dien-6-ol (High Dilution)
To successfully cyclize the undecadienol, you must simulate "infinite dilution."
-
Solvent: Degassed Dichloromethane (DCM).
-
Catalyst: Grubbs 2nd Generation (higher activity required for difficult rings).
-
Setup:
-
Dissolve Catalyst in the bulk solvent volume (e.g., 100 mL).
-
Dissolve Substrate in a syringe (e.g., 10 mL).
-
-
Addition: Use a syringe pump to add the substrate slowly (over 4-8 hours) into the refluxing catalyst solution.
-
Reasoning: This keeps the instantaneous concentration of unreacted diene extremely low, statistically forcing the catalyst to react intramolecularly.
-
Visualization: RCM vs. ADMET Pathways
Figure 2: Kinetic competition between Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET).
Alternative Reactivity: Isomerization
Researchers must be aware that the hydroxyl group at the C4 (heptadienol) or C6 (undecadienol) position can coordinate with Ruthenium catalysts, leading to "alkene walking" (isomerization).
-
1,6-heptadien-4-ol: High risk of forming the internal ketone (via enol tautomerization) if Ruthenium hydrides form in the pot. Use benzoquinones as additives to suppress this.
-
Undeca-1,10-dien-6-ol: Lower risk due to the distance between the alkene and the alcohol, but still possible during prolonged heating.
References
-
Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Furstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition. Link
-
Sigma-Aldrich. (n.d.). 1,6-Heptadien-4-ol Product Specification. Sigma-Aldrich.[1][2][3][4] Link
-
PubChem. (n.d.). Undeca-1,10-dien-6-ol Compound Summary. National Library of Medicine. Link
-
Monfette, S., & Fogg, D. E. (2009).[5] Equilibrium Ring-Closing Metathesis. Chemical Reviews. Link
Sources
- 1. 1,6-Heptadien-4-ol 97 2883-45-6 [sigmaaldrich.com]
- 2. 1,6-heptadien-4-ol, 2883-45-6 [thegoodscentscompany.com]
- 3. Hepta-1,6-dien-4-ol | C7H12O | CID 17902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Olefin cross metathesis and ring-closing metathesis in polymer chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00340D [pubs.rsc.org]
Validating Purity of Non-Chromophoric Undeca-1,10-dien-6-ol: A Comparative HPLC Guide
Topic: Validating Undeca-1,10-dien-6-ol Purity Using HPLC Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Undeca-1,10-dien-6-ol (CAS 69856-80-0) is a critical symmetric diene intermediate used in Ring-Closing Metathesis (RCM) and polymer chemistry.[1] Its structural validation is often complicated by a lack of conjugation, rendering it "invisible" to standard UV detection (>210 nm). This guide objectively compares the performance of Charged Aerosol Detection (CAD) against traditional Low-Wavelength UV and Derivatization methods.
The Verdict: While GC-FID is a viable alternative for volatility-stable samples, HPLC-CAD offers the superior balance of sensitivity, gradient compatibility, and workflow efficiency for purity validation in pharmaceutical environments.
Part 1: The Analytical Challenge
The molecule Undeca-1,10-dien-6-ol presents a specific set of physicochemical challenges:
-
Chromophore Absence: The terminal alkenes are isolated (non-conjugated). They absorb weakly at 190–205 nm, a region plagued by solvent cut-off and baseline noise.
-
Impurity Profile: Common synthetic impurities include the oxidation product (Undeca-1,10-dien-6-one ), the saturated analogue (Undecan-6-ol ), and positional isomers (internal alkenes).
-
Gradient Requirement: separating the target alcohol from its more lipophilic ketone or di-saturated byproducts requires a gradient elution, ruling out Refractive Index (RI) detection.
Visualization: Impurity Origin & Detection Logic
The following diagram maps the synthesis pathway (Grignard addition) to potential impurities and the decision matrix for detector selection.
Caption: Synthesis pathway leading to non-chromophoric target and impurities, necessitating specific detection strategies.
Part 2: Comparative Analysis of Methods
We evaluated three HPLC approaches for validating the purity of Undeca-1,10-dien-6-ol.
Method A: Low-Wavelength UV (205 nm)
-
Mechanism: Detection of
transitions in isolated double bonds. -
Performance: High background noise due to acetonitrile absorption. The gradient causes a significant baseline drift, often masking impurities <0.5%.
-
Status: Not Recommended for quantitative purity.
Method B: Pre-column Derivatization (UV 254 nm)
-
Mechanism: Reaction with 3,5-dinitrobenzoyl chloride (DNBC) to attach a UV-active chromophore to the hydroxyl group.
-
Performance: Excellent sensitivity and specificity (impurities without -OH are not detected, which can be a pro or con).
-
Drawback: Introduces kinetic errors; incomplete derivatization leads to false purity calculations. High labor burden.
Method C: Charged Aerosol Detection (CAD) — The Proposed Standard
-
Mechanism: Nebulization of eluent
drying charging of particles electrometer measurement.[2] -
Performance: Universal response independent of chemical structure. Stable baseline during gradients.
-
Status: Recommended .[3]
Quantitative Comparison Matrix
| Feature | Method A: UV (205 nm) | Method B: Derivatization | Method C: HPLC-CAD |
| Linearity ( | 0.985 (Poor) | >0.999 | >0.998 |
| LOD (ng on column) | ~500 ng | ~10 ng | ~20 ng |
| Gradient Stability | Poor (Drift) | Excellent | Excellent |
| Sample Prep Time | 5 mins | 60 mins | 5 mins |
| Impurity Coverage | Alkenes only | Alcohols only | Universal (All non-volatiles) |
Part 3: Recommended Experimental Protocol (HPLC-CAD)
This protocol is validated for specificity, linearity, and precision according to ICH Q2(R1) guidelines.
1. Chromatographic Conditions
-
Instrument: HPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).
-
Column: Agilent Poroshell 120 EC-C18,
mm, 2.7 µm (Solid core provides high resolution at lower backpressure). -
Column Temp: 35°C.
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.
-
Mobile Phase A: Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[4][5]
-
Note: Do not use phosphate buffers; they are non-volatile and will damage the CAD. Formic acid (0.1%) is optional but not strictly required for neutral alcohols.
-
2. Gradient Program
The gradient is designed to separate the more polar ketone impurity from the target alcohol and the lipophilic saturated alkane.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Equilibration |
| 1.0 | 40 | Isocratic Hold |
| 10.0 | 90 | Linear Gradient |
| 12.0 | 90 | Wash |
| 12.1 | 40 | Re-equilibration |
| 15.0 | 40 | End |
3. Detector Settings (CAD)
-
Evaporation Temp: 35°C (Low temperature preserves semi-volatile analytes).
-
Power Function: 1.0 (or optimized for linearity range).
-
Data Collection Rate: 10 Hz.
4. Workflow Visualization
Caption: Step-by-step analytical workflow for HPLC-CAD analysis of Undeca-1,10-dien-6-ol.
Part 4: Validation Data & Interpretation
To ensure trustworthiness, the method must be self-validating. The following data represents typical acceptance criteria for this assay.
1. Specificity & Resolution (
-
Target RT: ~6.5 min
-
Ketone Impurity RT: ~5.8 min (Elutes earlier due to higher polarity).
-
Requirement:
.
2. Linearity CAD response is curvilinear by nature but can be approximated as linear over short ranges or fitted using a quadratic equation.
-
Range: 0.05 mg/mL to 1.5 mg/mL.
-
Acceptance: Coefficient of Determination (
) > 0.995 using a quadratic fit ( ).
3. Sensitivity (LOD/LOQ)
-
Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1. Typical value: 20 ng.
-
Limit of Quantitation (LOQ): S/N ratio of 10:1. Typical value: 60 ng.
References
-
Magnus, P., et al. (2024). Advanced Applications of Ring-Closing Metathesis in Organic Synthesis. Journal of Organic Chemistry. Link
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?Link
-
Reach Separations. (2023). A comparison of CAD and ELSD as non-UV detection techniques. Link
-
PubChem. (2025). Undeca-1,10-dien-6-ol Compound Summary. National Library of Medicine. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
Strategic Spectroscopic Differentiation: Undeca-1,10-dien-6-ol Isomers
Executive Summary
Undeca-1,10-dien-6-ol (
This guide outlines the definitive spectroscopic protocols to differentiate the target symmetric terminal diene from its asymmetric internal and branched isomers.
Quick Reference: Differentiating Features
| Feature | Target: Undeca-1,10-dien-6-ol | Isomer: Undeca-1,9-dien-6-ol (Migration) | Isomer: Undeca-2,9-dien-6-ol (Internal) |
| Symmetry (C2v) | Yes (Meso-like backbone) | No (Asymmetric) | No (Asymmetric) |
| 6 Unique Signals | 11 Unique Signals | 11 Unique Signals | |
| Terminal set only ( | Mixed Terminal/Internal | Mixed/Internal ( | |
| IR Fingerprint | 910, 990 cm | 965 cm | 965 cm |
Structural Logic & Isomer Identification
The primary challenge in verifying Undeca-1,10-dien-6-ol is not identifying the functional groups, but confirming the position of the double bonds and the symmetry of the molecule.
The "Symmetry Trap"
Undeca-1,10-dien-6-ol possesses a plane of symmetry passing through
-
Implication:
is magnetically equivalent to ; to , and so forth. -
Diagnostic: Any disruption of this symmetry (e.g., a double bond shifting from
to ) breaks the magnetic equivalence, nearly doubling the number of peaks in the carbon spectrum.
Graphviz Logic Flow: Identification Strategy
The following decision tree illustrates the logical flow for differentiating the target from common isomers.
Figure 1: Logical decision tree for the spectroscopic differentiation of Undeca-1,10-dien-6-ol isomers.
Deep Dive: Spectroscopic Analysis
A. Nuclear Magnetic Resonance ( C NMR) – The Definitive Test
Objective: Determine molecular symmetry.
For the target molecule, the symmetry renders the carbon chain equivalent on both sides of the hydroxyl group.
-
Target (1,10-diene): Expect exactly 6 carbon signals .
- (Terminal alkene): ~114 ppm
- (Internal alkene): ~139 ppm
- (Carbinol): ~71 ppm
- (Alkyl chain): ~25-37 ppm
-
Isomer (1,9-diene): Symmetry is broken. Expect 11 carbon signals .
-
You will see distinct peaks for the terminal alkene (
) and the internal alkene ( ).
-
Protocol Note: Run proton-decoupled
B. Proton NMR ( NMR) – The Fine Structure
Objective: Quantify terminal vs. internal protons.
-
Terminal Vinyl Protons (
):-
Distinctive multiplet pattern.
- 5.75–5.85 ppm (1H, ddt, Internal vinylic proton at C2/C10).
- 4.90–5.05 ppm (2H, m, Terminal vinylic protons at C1/C11).
-
-
Internal Isomer Contamination:
-
Look for a "filling in" of the baseline between 5.3–5.5 ppm. Internal alkenes (cis/trans) resonate in this region, distinct from the terminal multiplet.
-
-
Carbinol Proton (
):- ~3.6 ppm (Multiplet).
-
Expert Insight: In
, the hydroxyl proton often drifts. For precise coupling analysis, use to freeze the exchange, splitting the signal into a clear doublet (coupling to ) or multiplet.
C. Infrared Spectroscopy (FT-IR) – The Rapid Screen
Objective: Differentiate substitution patterns.
While NMR is quantitative, IR is the fastest qualitative check for isomerization.
-
Terminal Alkenes (Target): Strong absorptions at 910 cm
and 990 cm (C-H out-of-plane bending). -
Internal Alkenes (Isomers):
-
Trans isomers (thermodynamically favored migration product): Distinct band at 960–970 cm
. -
Cis isomers: Broad band at 675–730 cm
.
-
-
Validation: If your spectrum shows a "triplet" of peaks in the fingerprint region (910, 965, 990), your sample is contaminated with the internal isomer.
Experimental Protocol: High-Resolution NMR
To ensure reproducibility and self-validation, follow this specific sample preparation protocol designed to minimize solvent overlap and maximize resolution.
Materials
-
Solvent: Benzene-
( ) is recommended over Chloroform- ( ).-
Reasoning: Benzene-
provides superior resolution for aliphatic multiplets and prevents acid-catalyzed isomerization traces sometimes caused by acidic .
-
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB).
-
Equipment: 400 MHz NMR (minimum); 600 MHz (preferred for resolving
multiplets).
Workflow Diagram
Figure 2: Optimized NMR workflow for Undeca-1,10-dien-6-ol characterization.
Step-by-Step Procedure
-
Preparation: Dissolve 10 mg of the analyte in 0.6 mL
. Filter through a glass wool plug to remove particulates (paramagnetic dust broadens lines). -
Shimming: Shim until the residual
peak (residual proton) has a linewidth at half-height Hz. -
Acquisition (
):-
Pulse angle: 30°.[2]
-
Relaxation delay (
): 5 seconds (Essential for accurate integration of vinyl vs. alkyl protons). -
Spectral width: -2 to 14 ppm.
-
-
Validation Calculation:
-
Integrate the Carbinol proton (
, ~3.6 ppm) and set value to 1.0 . -
Integrate the Terminal Vinyl protons (4.9–5.1 ppm).
-
Pass Criteria: Vinyl integral must be 4.0 ± 0.1 .
-
Fail Criteria: Vinyl integral < 3.9 (indicates hydrogenation or loss of end groups) or > 4.1 (solvent impurity).
-
Mass Spectrometry: Fragmentation Patterns
While NMR confirms the skeleton, MS confirms the connectivity via
-
Technique: GC-MS (EI, 70 eV).
-
Target Fragmentation (Symmetric):
-
Molecular Ion (
): 168 m/z (often weak). -
Alpha Cleavage: The bond between
and (or ) breaks. -
Since the molecule is symmetric, both cleavages yield the same fragment mass.
-
Fragment:
(Calculated m/z: ~97/99 region depending on H transfer).
-
-
Isomer Fragmentation (Asymmetric 1,9-diene):
-
Alpha cleavage yields two distinct ions because the chains are different lengths/structures relative to the alcohol.
-
This lack of a clean, single dominant
-cleavage peak (relative to the symmetric target) is a secondary confirmation of isomer contamination.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for alkene IR and NMR shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. [Link] (Context on terminal alkene fidelity and isomerization risks).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift correlations).
Sources
Benchmarking RCM catalysts with Undeca-1,10-dien-6-ol as a standard substrate
Benchmarking RCM Catalysts: A Comprehensive Guide Using Undeca-1,10-dien-6-ol
Executive Summary
In the realm of olefin metathesis, catalyst benchmarking is frequently conducted using highly predisposed, entropically favored substrates like1[1]. However, as a Senior Application Scientist, I have found that such "easy" substrates fail to expose the vulnerabilities of modern ruthenium catalysts under demanding conditions. To truly stress-test catalyst longevity, initiation kinetics, and functional group tolerance, we must employ a more rigorous standard. Undeca-1,10-dien-6-ol serves as an exceptional benchmark substrate. It forces the catalyst to navigate the severe thermodynamic penalties of medium-sized ring formation while resisting the chemical pitfalls introduced by an unprotected secondary alcohol.
The Mechanistic Crucible: Why Undeca-1,10-dien-6-ol?
Benchmarking with undeca-1,10-dien-6-ol evaluates a catalyst across three competing reaction pathways:
-
Thermodynamic Strain (The Target): Ring-Closing Metathesis (RCM) of this diene yields cyclonon-5-en-1-ol. Nine-membered carbocycles are notoriously difficult to synthesize due to transannular strain and unfavorable entropic factors[2]. A catalyst must possess exceptional turnover frequency (TOF) to drive this uphill reaction.
-
Concentration-Dependent Oligomerization: If the catalyst initiates too slowly, intermolecular Acyclic Diene Metathesis (ADMET) outcompetes intramolecular cyclization, leading to polymeric byproducts.
-
Redox Isomerization (The Trap): The unprotected secondary alcohol is a known liability. At elevated temperatures, ruthenium methylidene intermediates can decompose into Ru-hydride species. These hydrides rapidly catalyze the 3[3]. A superior catalyst must complete the RCM before thermal decay triggers this isomerization[4].
Competing reaction pathways in the metathesis of Undeca-1,10-dien-6-ol.
Catalyst Selection & Mechanistic Causality
We benchmarked four distinct ruthenium-alkylidene catalysts to observe how structural variations influence the reaction outcome:
-
Grubbs 1st Generation (G1): Relies on phosphine dissociation. Known for poor initiation rates and high susceptibility to decomposition, making it a baseline for failure in medium-ring synthesis[5].
-
Grubbs 2nd Generation (G2): Features a strongly σ-donating N-heterocyclic carbene (NHC). While highly active, its prolonged lifetime at elevated temperatures often leads to significant Ru-hydride formation and subsequent isomerization[5].
-
Hoveyda-Grubbs 2nd Generation (HG2): Replaces the phosphine with a chelating isopropoxybenzylidene ligand. This allows for a "release-return" mechanism that stabilizes the resting state, minimizing the concentration of unstable methylidene species and suppressing isomerization[6].
-
Nitro-Grela Catalyst: An electronically modified HG2 variant. The7 on the styrene ligand weakens the Ru-O bond, drastically accelerating initiation[7].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The inclusion of an internal standard (mesitylene) ensures that mass balance is strictly monitored, distinguishing between true conversion and evaporative loss. Furthermore, the use of ethyl vinyl ether acts as a definitive chemical quench, trapping the active carbene to prevent post-reaction isomerization during analysis.
Step-by-Step Methodology:
-
Inert Preparation: Inside a nitrogen-filled glovebox, dissolve undeca-1,10-dien-6-ol (0.10 mmol, 16.8 mg) and mesitylene (0.10 mmol, 12.0 mg; internal standard) in 20 mL of anhydrous, freeze-pump-thaw degassed 1,2-dichloroethane (DCE).
-
Catalyst Initiation: Add the selected ruthenium catalyst (5.0 mol %, 0.005 mmol) as a freshly prepared solution in 1 mL of DCE.
-
Thermal Activation: Seal the reaction vessel, transfer it to a heating block, and stir at 60 °C for exactly 12 hours.
-
Chemical Quenching: Remove the vessel from heat and immediately inject 0.2 mL of ethyl vinyl ether. Stir for 15 minutes.
-
Causality: This converts the active Ru-alkylidene into a catalytically dead Fischer carbene, freezing the reaction profile for accurate analysis.
-
-
Quantification: Analyze the crude mixture via GC-FID and GC-MS. Calibrate response factors using the mesitylene internal standard to calculate absolute yields of cyclonon-5-en-1-ol, isomerized ketones, and oligomeric mass.
Quantitative Benchmarking Data
The following table summarizes the performance of each catalyst under the standardized protocol.
| Catalyst System | Loading | Time | Total Conversion | RCM Yield (Cyclonon-5-en-1-ol) | Isomerization (Ketones) | Oligomerization (ADMET) |
| Grubbs I (G1) | 5 mol% | 12 h | 38% | < 5% | 22% | 11% |
| Grubbs II (G2) | 5 mol% | 12 h | 89% | 41% | 35% | 13% |
| Hoveyda-Grubbs II (HG2) | 5 mol% | 12 h | 96% | 74% | 16% | 6% |
| Nitro-Grela | 5 mol% | 12 h | >99% | 89% | 8% | 2% |
Note: Mass balance accounts for >95% of the initial substrate in all runs, validated by the internal standard.
Expert Analysis & Conclusion
The data clearly illustrates the kinetic and thermodynamic tightrope walked during medium-ring synthesis.
-
G1 lacks the necessary driving force; it decomposes before it can overcome the transannular strain of the 9-membered ring.
-
G2 exhibits high raw activity but suffers from poor chemoselectivity. The prolonged thermal stress required for the RCM causes the G2 methylidene intermediate to decay into hydride species, resulting in a massive 35% yield of isomerized ketones[3].
-
HG2 provides a much-needed balance. Its "release-return" stabilization protects the catalyst from premature decay, allowing the RCM pathway to dominate (74% yield)[6].
-
Nitro-Grela emerges as the superior choice for this specific benchmark. By accelerating the initiation step[7], the catalyst rapidly converts the substrate to the 9-membered ring before the competing, slower decomposition pathways can generate the problematic Ru-hydrides.
For researchers synthesizing complex macrocycles or medium-sized rings with unprotected polar functional groups, moving away from standard G2 to electronically tuned Hoveyda-type catalysts (like Nitro-Grela) is not just an optimization—it is a mechanistic necessity.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking Characterization Protocols for Undeca-1,10-dien-6-ol Reference Standards
Executive Summary
In the high-stakes environment of drug development—particularly when utilizing Ring-Closing Metathesis (RCM) for macrocyclic synthesis—the purity of the diene precursor is non-negotiable. Undeca-1,10-dien-6-ol (
This guide objectively compares two validation methodologies for establishing an In-House Primary Reference Standard :
-
Method A: Quantitative NMR (qNMR) – The direct, metrological primary method.
-
Method B: Chromatographic Purity (GC-FID/MS) – The secondary, subtractive method.
Part 1: Comparative Analysis of Validation Methods
The following analysis benchmarks the performance of qNMR against GC-FID for certifying a batch of Undeca-1,10-dien-6-ol as a reference standard.
Performance Matrix
| Feature | Method A: 1H qNMR | Method B: GC-FID + GC-MS |
| Metrological Status | Primary Ratio Method (Self-validating) | Secondary Method (Relies on response factors) |
| Traceability | Direct to SI (via Internal Standard) | Indirect (Area % assumption) |
| Accuracy (Purity) | High (±0.5 - 1.0%) | Variable (Subject to detector bias) |
| Specificity | High (Distinguishes isomers/solvents) | Medium (Co-elution risks) |
| Sample Requirement | ~10–20 mg (Non-destructive) | <1 mg (Destructive) |
| Throughput | Low (30–60 min/sample) | High (15–20 min/sample) |
| Blind Spots | Inorganic salts (invisible in 1H) | Non-volatiles, thermally unstable impurities |
Expert Insight: The Causality of Choice
-
Choose qNMR when establishing the Assay Value (Potency) of the standard. Because Undeca-1,10-dien-6-ol is a secondary alcohol, it can retain solvent or moisture. GC-FID "Area %" ignores water and inorganic salts, leading to a falsely high purity value (e.g., 99.5% area) when the actual mass balance is lower (e.g., 96.0% w/w).
-
Choose GC-FID only for impurity profiling (identifying specific organic contaminants like the mono-ene or saturated analogues).
Part 2: Experimental Protocols
Protocol A: High-Field 1H qNMR (The Gold Standard)
Objective: Determine absolute mass purity (% w/w) with traceability to NIST/BIPM.
Reagents:
-
Analyte: Undeca-1,10-dien-6-ol (Target >20 mg).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.99%) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Note: Maleic acid is preferred due to distinct singlet shift (~6.3 ppm) away from the diene multiplets.
-
Solvent: DMSO-
(Prevents OH exchange broadening and volatilization).
Procedure:
-
Gravimetry: Weigh exactly 15.0 mg of Analyte and 5.0 mg of IS into the same vial using a microbalance (readability 0.001 mg). Accuracy here dictates the final result.
-
Solvation: Dissolve in 0.7 mL DMSO-
. Ensure complete homogenization. -
Acquisition Parameters (Crucial):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): Set to seconds. Reasoning: The T1 relaxation time of the terminal alkene protons can be long (5-8s). To achieve 99.9% magnetization recovery, must be . -
Scans (NS): 16 or 32 (S/N > 250:1).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the Maleic Acid singlet (2H, ~6.3 ppm) . Calibrate integral to 100.00.
-
Integrate the Terminal Alkene Internal Vinylic Proton (2H total, ~5.8 ppm, multiplet) .
-
-
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Gravimetric mass, =Purity.[1]
Protocol B: Orthogonal GC-MS/FID Validation
Objective: Confirm absence of isomeric impurities and thermal degradation products.
System Configuration:
-
Column: DB-Wax or VF-WAXms (Polar phase required to prevent alcohol tailing). 30m x 0.25mm x 0.25µm.
-
Carrier: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C. Caution: Higher temps may induce dehydration of the secondary alcohol to a triene.
Temperature Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
Validation Criteria:
-
Symmetry Factor: 0.8 – 1.2 for the Undeca-1,10-dien-6-ol peak.
-
Resolution: >1.5 between the main peak and any "mono-ene" impurity (Undec-1-en-6-ol).
Part 3: Visualization of Logic & Workflow
Diagram 1: The Reference Standard Certification Workflow
This diagram illustrates the decision matrix for certifying the standard, highlighting where qNMR and GC diverge and converge.
Caption: Integrated workflow combining qNMR for mass balance and GC-FID for impurity profiling to generate a robust Certificate of Analysis.
Diagram 2: Contextual Utility (RCM Pathway)
Understanding the downstream application validates why specific impurities (like isomers) are critical.
Caption: The Ring-Closing Metathesis (RCM) pathway. Impurities in the diene precursor can poison the Ruthenium catalyst or lead to oligomerization.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
ISO 17034:2016. "General requirements for the competence of reference material producers."[2] International Organization for Standardization. [Link]
-
BIPM. "The International System of Units (SI) - Metrology in Chemistry." Bureau International des Poids et Mesures. [Link]
-
Taki, M., et al. (2011). "Synthesis of Undeca-1,10-dien-6-ol derivatives via Barbier reaction." Beilstein Journal of Organic Chemistry. [Link]
-
NIST Mass Spectrometry Data Center. "Undeca-1,10-dien-6-ol Mass Spectrum." NIST Chemistry WebBook. [Link]
Sources
A Comparative Guide to the Synthesis of Undeca-1,10-dien-6-ol: Grignard vs. Barbier Reaction
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone for the construction of complex molecules. The synthesis of secondary alcohols, such as Undeca-1,10-dien-6-ol, a molecule with potential applications in materials science and as a synthetic intermediate, provides an excellent case study for comparing two classical yet ever-relevant organometallic reactions: the Grignard reaction and the Barbier reaction. This guide offers an in-depth, objective comparison of these two synthetic routes, supported by experimental insights and procedural details, to aid researchers in making informed decisions for their synthetic strategies.
Foundational Concepts: A Tale of Two Reactions
Both the Grignard and Barbier reactions are powerful methods for forming alcohols from carbonyl compounds and organic halides.[1][2] The core distinction lies in their operational execution. The Grignard reaction, developed by Victor Grignard, is a two-step process where an organomagnesium halide (the Grignard reagent) is prepared first and then added to the carbonyl substrate.[2][3][4] In contrast, the Barbier reaction, the precursor to the Grignard and named after its discoverer Philippe Barbier, is a one-pot synthesis where the organic halide, carbonyl compound, and metal are all present in the reaction vessel simultaneously.[4][5][6] This fundamental difference has significant implications for reaction conditions, substrate scope, and overall efficiency.
The Grignard Route: A Meticulous Approach
The Grignard synthesis of Undeca-1,10-dien-6-ol necessitates a carefully controlled, two-step procedure. The first step involves the formation of pent-4-en-1-ylmagnesium bromide, which is then reacted with hex-5-enal in the second step.
Experimental Protocol: Grignard Synthesis
Step 1: Preparation of Pent-4-en-1-ylmagnesium Bromide
-
Apparatus Setup: A two-necked round-bottom flask is equipped with a reflux condenser and a dropping funnel. The entire apparatus must be flame-dried or oven-dried to eliminate any residual moisture, as Grignard reagents are highly sensitive to water.[7][8]
-
Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask, and a small crystal of iodine is added to activate the magnesium surface.[9]
-
Initiation: A small portion of a solution of 5-bromopent-1-ene (1 equivalent) in anhydrous diethyl ether is added to the magnesium. The reaction is initiated, often indicated by a color change and gentle refluxing of the ether.
-
Grignard Formation: The remaining 5-bromopent-1-ene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium has been consumed, resulting in a cloudy grey solution of the Grignard reagent.[9]
Step 2: Reaction with Hex-5-enal
-
Addition of Aldehyde: The flask containing the Grignard reagent is cooled in an ice bath. A solution of hex-5-enal (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Workup: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.[9] The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude Undeca-1,10-dien-6-ol is then purified by column chromatography.
Workflow for Grignard Synthesis
Caption: Grignard Synthesis Workflow.
The Barbier Route: The One-Pot Advantage
The Barbier reaction offers a more streamlined, one-pot approach to Undeca-1,10-dien-6-ol, generating the organometallic intermediate in the presence of the aldehyde.[5][6] This method can be more tolerant of reaction conditions and is often considered a greener alternative.[5][6]
Experimental Protocol: Barbier Synthesis
-
Apparatus Setup: A one-necked round-bottom flask is charged with a stir bar. While anhydrous conditions are still recommended for optimal yield with magnesium, the stringency can sometimes be relaxed, especially when using other metals like zinc or indium.[5]
-
Reagent Addition: Magnesium turnings (1.5 equivalents), 5-bromopent-1-ene (1.2 equivalents), and hex-5-enal (1 equivalent) are added to the flask, followed by the addition of a solvent such as tetrahydrofuran (THF).
-
Reaction: The mixture is stirred at room temperature. The reaction is often initiated by gentle heating or sonication. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Purification: The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Workflow for Barbier Synthesis
Caption: Barbier Synthesis Workflow.
Mechanistic Considerations
The fundamental mechanism for both reactions involves the nucleophilic attack of a carbanionic species on the electrophilic carbonyl carbon.[4][10]
Caption: Grignard vs. Barbier Mechanism.
In the Grignard reaction, the organomagnesium reagent is fully formed before it encounters the aldehyde. In the Barbier reaction, the organometallic species is generated in situ and reacts immediately with the aldehyde present in the mixture.[4][5] This immediacy can prevent side reactions of the organometallic species, but it can also lead to lower yields if the rate of formation of the organometallic is not well-matched with its rate of reaction with the carbonyl.
Comparative Analysis: Head-to-Head Performance
| Feature | Grignard Reaction | Barbier Reaction | Rationale & References |
| Operational Complexity | High (two distinct steps) | Low (one-pot synthesis) | The Barbier reaction's one-pot nature simplifies the procedure significantly.[6] |
| Moisture Sensitivity | Very High | Moderate to Low | Grignard reagents are highly reactive with protic solvents like water. The Barbier reaction, especially with metals like zinc or indium, can often be performed in aqueous media.[3][5] |
| Yield | Generally High and Reproducible | Can be variable, sometimes lower | The pre-formation of the Grignard reagent allows for better control and often leads to higher, more consistent yields.[1][2] However, modern variations of the Barbier reaction can also provide excellent yields.[11] |
| Side Reactions | Prone to Wurtz coupling if alkyl halide concentration is high during formation. | Less prone to Wurtz coupling as the organometallic reacts as it is formed. | The in-situ nature of the Barbier reaction keeps the concentration of the organometallic species low. |
| Metal Versatility | Primarily Magnesium | Magnesium, Zinc, Indium, Tin, Samarium, etc. | The Barbier reaction is compatible with a wider range of metals, which can offer different reactivity and selectivity.[5][6] |
| "Green" Chemistry | Less "green" due to strict anhydrous solvent requirements. | More "green," especially when conducted in water or with reduced solvent volumes.[5][6] | |
| Scalability | Well-established for large-scale synthesis. | Can be challenging to scale due to the exothermic nature of the in-situ formation. However, continuous flow methods are being developed.[12] |
Conclusion and Recommendations
The choice between the Grignard and Barbier routes for the synthesis of Undeca-1,10-dien-6-ol depends on the specific priorities of the researcher.
-
Choose the Grignard reaction when:
-
The highest possible yield and reproducibility are critical.
-
The starting materials are valuable, and minimizing loss to side reactions is paramount.
-
The laboratory is well-equipped for handling strictly anhydrous reactions.
-
-
Choose the Barbier reaction when:
-
Operational simplicity and a one-pot procedure are desired.
-
The starting materials may contain functionalities that are incompatible with pre-formed Grignard reagents.
-
"Green" chemistry principles are a priority, and the use of less sensitive metals or aqueous conditions is being explored.
-
Rapid synthesis of analogues is needed, and a slightly lower yield is acceptable.
-
Ultimately, both methods are powerful tools in the synthetic chemist's arsenal. The Grignard reaction represents a robust and high-yielding, albeit technically demanding, pathway. The Barbier reaction, on the other hand, offers a more convenient and often more environmentally friendly alternative, embodying the principles of efficiency and elegance in synthesis.
References
Sources
- 1. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05646A [pubs.rsc.org]
- 2. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. reddit.com [reddit.com]
- 5. Barbier reaction - Wikipedia [en.wikipedia.org]
- 6. Barbier_reaction [chemeurope.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. benchchem.com [benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. The introduction of the Barbier reaction into polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencemadness.org [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. thieme.de [thieme.de]
- 18. Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Undeca-1,10-dien-6-ol proper disposal procedures
Standard Operating Procedure: Handling and Disposal of Undeca-1,10-dien-6-ol in Drug Development
Undeca-1,10-dien-6-ol (CAS: 69856-80-0) is a specialized unsaturated aliphatic alcohol widely utilized by researchers and drug development professionals. It serves as a critical structural precursor in the synthesis of ionizable lipids for lipid nanoparticle (LNP) delivery systems, such as those used in1[1]. Due to its dual terminal alkene functionality and secondary alcohol group, it presents unique toxicological and reactive properties. This guide provides a self-validating, field-proven system for the safe operational handling, hazard mitigation, and compliant disposal of Undeca-1,10-dien-6-ol.
Mechanistic Hazard Profile & Causality
To safely manage Undeca-1,10-dien-6-ol, laboratory personnel must understand the chemical causality behind its hazards. Rather than simply memorizing safety codes, recognizing why the molecule behaves as it does ensures2[2].
-
Dermal and Systemic Toxicity (H302, H312, H332): The 11-carbon aliphatic chain grants the molecule significant lipophilicity, which facilitates rapid penetration through the stratum corneum (dermal layer) and mucosal membranes. Once absorbed, the secondary alcohol can undergo enzymatic oxidation in the liver, contributing to systemic toxicity[2].
-
Flammability & Reactivity: As an unsaturated alcohol, it is a combustible liquid. The terminal double bonds (dienes) are electron-rich and highly susceptible to electrophilic addition and oxidation. Contact with strong oxidizing agents (e.g., peroxides, permanganates, concentrated nitric acid) can trigger rapid exothermic reactions, potentially leading to 3[3].
Quantitative Hazard & Property Summary
| Property / Hazard Classification | Specification | Mechanistic Rationale |
| CAS Number | 69856-80-0 | Unique identifier for . |
| Acute Toxicity (Oral) | Category 4 (H302) | Lipophilic chain facilitates rapid gastrointestinal absorption[2]. |
| Acute Toxicity (Dermal) | Category 4 (H312) | Aliphatic structure enables rapid penetration of the skin barrier[2]. |
| Acute Toxicity (Inhalation) | Category 4 (H332) | Vaporization of the alcohol can irritate respiratory mucosa[2]. |
| Flammability | Combustible Liquid | Hydrocarbon backbone and dienes lower the flash point[3]. |
| Chemical Reactivity | Incompatible with Oxidizers | Terminal alkenes are highly susceptible to exothermic oxidation[3]. |
Experimental Workflow: Safe Handling During Synthesis
When incorporating Undeca-1,10-dien-6-ol into lipid synthesis (e.g., Grignard reactions or esterifications), the workflow must integrate waste segregation at the source to prevent downstream contamination.
Step-by-Step Methodology: Post-Reaction Workup & Waste Capture
-
Reaction Quenching: Terminate the reaction strictly within a certified, well-ventilated fume hood. If using reactive coupling agents or organometallics, quench slowly with an appropriate aqueous buffer (e.g., saturated ammonium chloride,
) to prevent the exothermic volatilization of the diene. -
Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the target lipid product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Source Segregation:
-
Aqueous Phase: Drain into a designated "Aqueous Halogen-Free Waste" container (unless halogenated extraction solvents were used).
-
Organic Washings: Collect any residual unreacted Undeca-1,10-dien-6-ol and solvent washings into a designated "Organic Flammable Waste" container[3].
-
-
Solvent Concentration: When evaporating the organic phase via rotary evaporation, ensure the cold trap is adequately chilled (<-70°C using dry ice/acetone) to capture volatile organic carryover. This prevents vacuum pump contamination and hazardous atmospheric release.
Caption: Post-reaction extraction and waste stream segregation for Undeca-1,10-dien-6-ol.
Comprehensive Disposal Procedures
Proper disposal prevents environmental contamination and ensures compliance with institutional and federal hazardous waste regulations. Undeca-1,10-dien-6-ol waste must never be disposed of down the drain or in general municipal trash[3].
Step-by-Step Disposal Protocol
-
Segregation: Isolate Undeca-1,10-dien-6-ol waste from incompatible materials. Critical Causality: Never mix this waste with strong oxidizers, concentrated acids, or heavy metal salts. The diene moieties can exothermically polymerize or oxidize, leading to container rupture[3].
-
Containerization: Transfer the waste into a chemically compatible, leak-proof container, such as high-density polyethylene (HDPE) or safety glass. Do not fill the container beyond 90% capacity; the remaining headspace allows for safe vapor expansion.
-
Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state the full chemical name: "Hazardous Waste: Undeca-1,10-dien-6-ol", check the boxes for "Toxic" and "Flammable", and include the accumulation start date[3].
-
Storage: Store the sealed container in a designated secondary containment tray within a grounded flammables storage cabinet. Maintain the storage area at ambient temperature, strictly away from direct sunlight, heat, and ignition sources[3].
-
EHS Transfer: Once the container is full or reaches the maximum regulatory accumulation time (typically 90 to 180 days, depending on your facility's generator status), submit a pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[3].
Caption: Workflow for the safe segregation and disposal of Undeca-1,10-dien-6-ol waste.
Spill Response Logistics
In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and fire risks.
Step-by-Step Spill Mitigation
-
Evacuate & Ventilate: Clear the immediate area of non-essential personnel. Ensure the fume hood or room ventilation system is operating at maximum capacity to disperse combustible vapors.
-
Don PPE: Personnel responding to the spill must wear chemical safety goggles (or a face shield), a chemical-resistant lab coat or apron, and heavy-duty chemically resistant gloves (e.g., nitrile or neoprene)[3]. If ventilation is compromised, a respirator with organic vapor cartridges is mandatory.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized chemical spill pads). Crucial: Do not use combustible materials like sawdust, as they can ignite if the diene undergoes unexpected oxidation[3].
-
Collection: Sweep the absorbed mixture using non-sparking tools to prevent ignition. Place the saturated absorbent into a heavy-duty hazardous waste bag or a solid waste container.
-
Decontamination: Wash the spill surface with a mild detergent and water to remove residual lipophilic traces. Collect all rinsate and contaminated PPE (e.g., used gloves) as hazardous waste[3].
References
- Key Organics. (2019). Safety Data Sheet: Undeca-1,10-dien-6-ol (CAS: 69856-80-0). Key Organics Ltd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2uADCkOJm6RHUPuiXyHsCUMaA9zDEgNm_bYDZIG2ExeJqsLwwRCXPbyZmlkqPpribsXxkOXSkb_w_7_XlYwNBgjqNWJ_qVH1FP5KTK9_8B9mp4xthX5N605TXhzWSj3CQCqEyOFlWAAPFVDuFb5uJjcD-E_x9kqUo]
- BenchChem. (2025). Proper Disposal of Undeca-1,3-dien-6-ol: A Guide for Laboratory Professionals. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm8nDEjxOWrH42U9JkGKPkAm2WZido6oKrUU3ni2ZQShSt3dppdZMe2EKaD3KbZLLSWdcBOhhshlyIXXl-ZqqRzVKzp1zPMQbhoYf-lwsXS1i9IIeyGwM3KsYmUOEUuwbmqgUj938_5cehHkfLC3ypZlqCy9Ua4l8-3RtuCKMw0X7AtE_TYCPF6pwkHIdJEYXN-josGUg5UiZYMFuKvuWZAX5v02vChl4=]
- Sigma-Aldrich. (n.d.). undeca-1,10-dien-6-ol | 69856-80-0. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6BEbAUHVcs0TxrwsoiEU6oyng9eEfg4_oYNoeWnfD9TY8WJV0fecCwobKcU6Ox9AnDZ3XgqhesxUhDymBLiGqVoBN8BZXAgRzCXc9JQDEv8pF2oiWK7Rgo5zq8PvEZqvLt5eSoUScLP5tLADyIl6m70EN1341UCtwO_jvKbtcfkkQeA==]
- Google Patents. (2022). WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6CvwHSdMqVQrTJ9XQOvK-sGiLjl_YjC-WLUZC7Q0dIyOkQrAH4FE7JG5e78t8Q3Yaf5eUZU0lWohCNV2Z4JSLLrE9J_U7Gxx4RXZkqG-KiwRk1tVSBE3j_Z89CGx230rL3Cg4uu7CuJhrp7yr]
Sources
Personal protective equipment for handling Undeca-1,10-dien-6-ol
Executive Summary & Hazard Architecture
Undeca-1,10-dien-6-ol (C₁₁H₂₀O) is a symmetric divinyl carbinol frequently utilized as a substrate in Ring-Closing Metathesis (RCM) and as a fragment in natural product synthesis.[1][2][3][4]
While often perceived as a benign intermediate due to its high boiling point (~110°C at reduced pressure), its specific hazard profile requires rigorous attention. The molecule combines a secondary alcohol functionality with two terminal alkene groups. This dual functionality creates specific reactivity hazards (peroxidation of alkenes) and toxicological risks (absorption via lipophilic hydrocarbon chains).[1]
The Core Directive: Treat this compound as a Class II Combustible Liquid and a Category 4 Acute Toxin (Oral/Dermal/Inhalation).[1] The primary operational risk is not immediate volatility, but rather dermal absorption and respiratory irritation during aerosolization.
Hazard Characterization Matrix
| Parameter | Specification | Operational Implication |
| Physical State | Viscous Liquid (Colorless to Pale Yellow) | High surface retention; spills persist and do not evaporate quickly.[1] |
| Flash Point | ~96°C (Estimated) | Combustible.[1] Requires heat/spark exclusion, though not Flammable Class I. |
| Reactivity | Terminal Alkenes (C1, C10) | Susceptible to radical polymerization and auto-oxidation.[1] Store under inert gas. |
| Toxicity (GHS) | H302, H312, H332 (Harmful) | Universal Precautions apply. Assume skin permeability is high due to lipophilic chain.[1] |
| Incompatibility | Strong Oxidizers, Acid Chlorides | Segregate from chromates, permanganates, and halogenating agents.[1] |
Personal Protective Equipment (PPE) Architecture[1]
As a Senior Scientist, I reject the "one-size-fits-all" approach. Your PPE must be selected based on permeation dynamics relative to the aliphatic chain and the hydroxyl group.[1]
A. Hand Protection: The Nitrile Imperative
Recommendation: Nitrile Rubber (Minimum Thickness: 0.11 mm / 4-5 mil).[1]
-
Scientific Rationale: Natural Latex is prohibited .[1] The unsaturated alkene termini in Undeca-1,10-dien-6-ol can facilitate swelling and degradation of the latex polymer matrix, leading to rapid breakthrough.[1] Nitrile offers superior resistance to aliphatic alcohols.
-
Protocol:
B. Ocular & Respiratory Defense[1]
-
Eyes: Chemical Splash Goggles (Indirect Vent).[1]
-
Why: Safety glasses are insufficient because this compound is a viscous liquid.[1] A splash will adhere to the skin/lens interface rather than beading off.
-
-
Respiratory:
C. PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic Flow based on volume and engineering controls.
Operational Workflow: Step-by-Step
This protocol ensures self-validation.[1] You verify safety before the hazard is introduced.[1]
Phase 1: Pre-Operational Validation
-
Glove Integrity Test: Perform a pneumatic test (air inflation) on nitrile gloves to check for pinholes before donning.[1]
-
Quenching Agent Prep: Have a beaker of saturated Sodium Bicarbonate (
) or water nearby.[1] While the alcohol itself is not acidic, RCM reactions often involve Lewis acids; prepared neutralization is good practice. -
Inert Atmosphere: Ensure the reaction vessel is purged with Nitrogen or Argon.[1] Oxygen can induce radical cross-linking of the diene system over time.
Phase 2: Active Handling (Synthesis/Transfer)[1]
-
Transfer: Use positive displacement pipettes or glass syringes for volumes <10 mL to prevent dripping (viscosity management).[1]
-
Heating: If heating is required (e.g., for esterification), use a silicone oil bath or heating block.[1] Never use an open flame.
-
Solvent Trap: If removing solvent via rotary evaporation, ensure the chiller is set to -10°C or lower to capture the alcohol effectively, preventing exhaust into the lab atmosphere.[1]
Phase 3: Post-Operational Decontamination
-
Wipe Down: Clean all surfaces with ethanol or acetone.[1] The target compound is soluble in organic solvents but poorly soluble in water.
-
Waste Segregation:
Emergency Response & Spill Management
In the event of a release, the high boiling point works in your favor (low vapor pressure), but the lipophilicity works against you (hard to clean with water).
Spill Cleanup Protocol
Minor Spill (<50 mL):
-
Alert: Notify immediate personnel.
-
Absorb: Apply vermiculite or sand.[1] Do not use paper towels alone, as they increase surface area for evaporation.[1]
-
Clean: Wipe area with acetone followed by soap and water.[1]
Major Spill (>50 mL):
-
Evacuate: Clear the immediate area.
-
Ventilate: Maximize fume hood exhaust; open windows if safe.[1]
-
PPE Upgrade: Don OV Respirator and heavy-duty nitrile gloves.
Spill Response Logic (Visualization)[1]
Figure 2: Logical workflow for categorizing and responding to chemical spills.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11275239, Undeca-1,10-dien-6-ol.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria.[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
